Amifostine Trihydrate
Description
Historical Trajectories and Initial Discovery of Amifostine (B1664874) Trihydrate as a Cytoprotective Agent
The origins of amifostine, initially referred to as WR-2721, trace back to the Cold War era. It was developed by the Walter Reed Army Institute as a radioprotectant within a classified nuclear warfare project. nih.govhaematologica.orgnih.gov Following the declassification of this project, its potential as a cytoprotective agent against the toxicities of alkylating drugs and platinum-containing agents, such as cisplatin (B142131), was recognized and explored. nih.govhaematologica.org Early preclinical studies demonstrated its significant ability to protect hematopoietic progenitors from various cytotoxic agents, including daunorubicin, mitoxantrone, paclitaxel (B517696), cisplatin, and doxorubicin (B1662922). haematologica.org
Initial clinical investigations, such as a Phase I study conducted by Kligerman et al., aimed to determine the maximal tolerated dose and assess side effects. In this study, 121 patients with advanced malignancies received amifostine prior to chemotherapy or radiation, leading to the establishment of an acceptable tolerated dose of 740 mg/m². haematologica.org Further research demonstrated amifostine's effectiveness in reducing the degree and duration of granulocytopenia during cyclophosphamide (B585) therapy, leading to a Phase III trial. haematologica.org This trial randomized 242 women with advanced ovarian cancer to receive cyclophosphamide and cisplatin with or without amifostine, confirming its cytoprotective benefits. haematologica.org
Evolution of Research Paradigms for Amifostine Trihydrate in Oncology and Beyond
The research paradigm for this compound has evolved from its initial focus on radioprotection to a broader application as a selective cytoprotectant in oncology. Its mechanism of action, involving free-radical scavenging, DNA protection and repair acceleration, and induction of cellular hypoxia, contributes to its ability to selectively protect normal tissues. nih.govtandfonline.com This selectivity is attributed to higher alkaline phosphatase activity, higher pH, and better vascularization in normal tissues compared to tumor tissues, leading to a more rapid generation and uptake of the active thiol metabolite in healthy cells. drugbank.comfda.govmedkoo.com
Beyond its role in mitigating the toxicities of traditional chemotherapy and radiation, such as reducing cumulative renal toxicity from cisplatin and mitigating xerostomia in head and neck cancer radiotherapy, research has expanded into other areas. drugbank.comfda.govnih.govmedkoo.com For instance, amifostine's ability to modulate oxidative and inflammatory pathways has been explored in conditions like sepsis-induced acute lung injury, where it demonstrated a decrease in inflammatory markers and an increase in total thiol levels in preclinical studies. mdpi.com
The compound has also been investigated for its effects on cellular processes beyond direct protection from damage. Amifostine has been identified as a potent inducer of hypoxia-inducible factor-α1 (HIF-α1) and p53, and has shown antiangiogenic action in research settings. medchemexpress.com Furthermore, studies have delved into its impact on DNA double-strand breaks (DSBs), showing that it can protect cells from DSBs by scavenging free radicals, inducing cellular anoxia, and condensing DNA. oncotarget.com Preclinical research has also explored its potential influence on learning and memory in the context of cancer treatments affecting DNA. oncotarget.com
Current Academic Landscape and Unmet Research Needs for this compound
The current academic landscape for this compound reflects ongoing efforts to understand its full therapeutic potential and to overcome limitations that hinder its broader application. While its efficacy as a broad-spectrum systemic cytoprotective agent is well-documented in preclinical models, and it has received regulatory approvals for specific indications in oncology, its clinical application remains somewhat limited. drugbank.comnih.govtandfonline.com
One area of active investigation is the development of novel formulations and routes of administration to improve its utility and reduce potential side effects. For example, research has explored the creation of inhalable amifostine microparticles, demonstrating that the trihydrate form maintains stable crystallinity, which is crucial for inhalation stability. mdpi.com Studies have shown that specific milling methods and solvents can influence the physicochemical properties and inhalation efficiency of these microparticles. mdpi.com
Further unmet research needs include a more comprehensive understanding of its effects in diverse oncologic settings and the exploration of its potential in combination therapies, particularly in the evolving landscape of targeted therapies and immunotherapies. While amifostine's ability to protect normal tissues is established, ongoing research aims to precisely delineate how it interacts with newer cancer treatment modalities to optimize outcomes without compromising antitumor efficacy. The potential for amifostine to affect immediate early gene expression and long-term memory in a sex-dependent manner also highlights an area requiring further preclinical investigation. oncotarget.com The long-term stability of amifostine in aqueous solutions at various pH levels, as shown in studies exploring stable liquid concentrates, also points to ongoing pharmaceutical research aimed at improving its formulation and ease of use. google.com
Data Tables
| Compound Name | PubChem CID | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | 112901-68-5 | C₅H₁₅N₂O₃PS • 3H₂O | 268.27 |
| Amifostine (Anhydrous) | 20537-88-6 | C₅H₁₅N₂O₃PS | 214.22 |
| WR-1065 (Active Thiol Metabolite) | 10078 | C₅H₁₅N₂S | 134.25 |
| Cisplatin | 2767 | Cl₂H₆N₂Pt | 300.01 |
| Cyclophosphamide | 3116 | C₇H₁₅Cl₂N₂O₂P | 261.09 |
| Vinblastine | 6790 | C₄₆H₅₈N₄O₁₀ | 811.0 g/mol |
| Daunorubicin | 30303 | C₂₇H₂₉NO₁₀ | 543.51 |
| Mitoxantrone | 4220 | C₂₂H₂₈N₄O₆ | 444.48 |
| Paclitaxel | 124637 | C₄₇H₅₁NO₁₄ | 853.91 |
| Doxorubicin | 31703 | C₂₇H₂₉NO₁₁ | 543.51 |
Detailed Research Findings
| Research Area | Key Findings | Reference |
| Initial Discovery (Radioprotection) | Developed as WR-2721 by Walter Reed Army Institute during Cold War for radioprotection. nih.govhaematologica.orgnih.gov | nih.govhaematologica.orgnih.gov |
| Cytoprotective Action | Acts as a prodrug, dephosphorylated to active thiol (WR-1065) by alkaline phosphatase. nih.govdrugbank.comfda.gov Scavenges free radicals and binds to reactive metabolites. nih.govdrugbank.com | nih.govdrugbank.comfda.gov |
| Selective Protection | Higher alkaline phosphatase activity, pH, and vascularity in normal tissues lead to preferential activation and uptake in healthy cells. drugbank.comfda.govmedkoo.com | drugbank.comfda.govmedkoo.com |
| Preclinical Efficacy (Chemotherapy) | Protected hematopoietic progenitors from alkylating agents (e.g., cyclophosphamide), platinum agents (e.g., cisplatin), and anthracyclines (e.g., daunorubicin, doxorubicin). haematologica.org | haematologica.org |
| Clinical Efficacy (Chemotherapy) | Reduced cumulative hematologic, renal, and neurological toxicity associated with cisplatin, cyclophosphamide, and vinblastine. nih.gov Reduced granulocytopenia during cyclophosphamide therapy. haematologica.org | nih.govhaematologica.org |
| Clinical Efficacy (Radiotherapy) | Reduced incidence of moderate to severe xerostomia in head and neck cancer patients undergoing radiotherapy. drugbank.comfda.govnih.gov | drugbank.comfda.govnih.gov |
| Mechanism of Action | Involves free-radical scavenging, DNA protection and repair acceleration, and induction of cellular hypoxia. nih.govtandfonline.com | nih.govtandfonline.com |
| Beyond Oncology | Explored in sepsis-induced acute lung injury, reducing inflammatory markers and increasing total thiol levels in preclinical studies. mdpi.com | mdpi.com |
| Cellular Effects | Potent inducer of hypoxia-inducible factor-α1 (HIF-α1) and p53; exhibits antiangiogenic action. medchemexpress.com | medchemexpress.com |
| DNA Damage Protection | Protects cells from DNA double-strand breaks by scavenging free radicals, inducing cellular anoxia, and condensing DNA. oncotarget.com | oncotarget.com |
| Formulation Research | Research into inhalable microparticles demonstrated stability of trihydrate form for pulmonary delivery. mdpi.com | mdpi.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-aminopropylamino)ethylsulfanylphosphonic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N2O3PS.3H2O/c6-2-1-3-7-4-5-12-11(8,9)10;;;/h7H,1-6H2,(H2,8,9,10);3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQPXJKRNHJWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCSP(=O)(O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21N2O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150210 | |
| Record name | Amifostine hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112901-68-5 | |
| Record name | Amifostine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112901685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amifostine hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amifostine Trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMIFOSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M487QF2F4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Mechanistic Elucidation of Amifostine Trihydrate S Biological Actions
Cellular and Subcellular Mechanisms
Regulation of Gene Expression and Signaling Pathways by Amifostine (B1664874) Trihydrate (e.g., NF-κB, MAPK, p53, HIF-1α)
Amifostine trihydrate influences gene expression and various intracellular signaling pathways, contributing significantly to its cytoprotective effects. Its actions involve modulating redox-sensitive transcription factors, gene expression, chromatin stability, and enzymatic activity tandfonline.com.
One of the key signaling pathways impacted by this compound is the p53 tumor suppressor pathway. Both Amifostine and its active metabolite, WR-1065, have been shown to activate the p53 protein in certain cell types, such as mouse fibroblasts and breast cancer cells. This activation can lead to the induction of the cyclin-dependent kinase inhibitor p21 and subsequent G1/S cell cycle arrest through a p53-dependent mechanism bertin-bioreagent.comnih.gov. The activation of p53 by WR-1065 is also linked to a JNK-dependent signaling pathway glpbio.com. However, the effects can be context-dependent; in human myeloid leukemia cells (K562 and NB4), Amifostine was observed to reduce p53-mediated apoptosis. Macroarray analysis revealed that Amifostine reduced p53-mediated transactivation of target promoters, downregulating several p53 target genes including p21(Waf1), mdm2, gadd45, pig8, and pig3, while concurrently upregulating c-myc in K562 cells in the presence of p53 nih.gov.
This compound is also a potent inducer of hypoxia-inducible factor-1α (HIF-1α) medchemexpress.comglpbio.commedchemexpress.eu. It can upregulate the expression of proteins involved in DNA repair and the inhibition of apoptosis through mechanisms involving HIF-1α tandfonline.comtandfonline.com. Studies have demonstrated that Amifostine induces intracellular hypoxia and increases HIF-1α accumulation in normal tissues, suggesting this as an additional, normal tissue-specific cytoprotective pathway nih.gov.
The nuclear factor-kappa B (NF-κB) signaling pathway is another crucial target of this compound. Amifostine modulates NF-κB, a transcription factor central to inflammation and immune responses researchgate.netmdpi.com. This modulation helps prevent the upregulation of inflammatory pathways often associated with the toxicity of cancer therapies tandfonline.comtandfonline.com. Moreover, Amifostine has been reported to bind to transcription factors, including NF-κB, thereby enhancing their binding to target regulatory DNA sequences and leading to the transactivation of downstream genes nih.gov.
The table below summarizes the observed effects of this compound on various signaling pathways and gene expression:
Gene Expression and Pathway Modulation by this compound
| Pathway/Gene | Effect of this compound | Context/Cell Type |
| p53, p21 | Activation of p53, induction of p21, G1/S cell cycle arrest | Mouse fibroblasts, breast cancer cells (p53-dependent) bertin-bioreagent.comnih.govglpbio.com |
| p53 target genes (p21(Waf1), mdm2, gadd45, pig8, pig3), c-myc | Reduced p53-mediated transactivation and apoptosis via downregulation of target genes; upregulation of c-myc | Human myeloid leukemia cells (K562, NB4) nih.gov |
| HIF-1α | Potent inducer; upregulation of DNA repair and apoptosis inhibition proteins; induces intracellular hypoxia and HIF-1α accumulation | General, normal tissues tandfonline.commedchemexpress.comglpbio.commedchemexpress.eutandfonline.comnih.gov |
| NF-κB | Modulation; prevents upregulation of inflammatory pathways; enhances binding to target DNA | General, related to cancer therapy toxicity tandfonline.comnih.govtandfonline.comresearchgate.netmdpi.comnih.gov |
| MAPK | Involved in signaling pathways | General researchgate.netnibiohn.go.jpnibn.go.jp |
This compound's Impact on Cellular Hypoxia and Oxygen Consumption
This compound functions as a prodrug, which is dephosphorylated in tissues by alkaline phosphatase to its pharmacologically active free thiol metabolite, WR-1065 wikidoc.orgfda.govglobalrph.comcaymanchem.comresearchgate.net. This conversion is essential for its biological activity, including its profound effects on cellular hypoxia and oxygen consumption.
A significant mechanism contributing to Amifostine's cytoprotective efficacy is its ability to induce cellular hypoxia. The active metabolite, WR-1065, facilitates a rapid consumption of oxygen, leading to a state of cellular anoxia tandfonline.comtandfonline.comresearchgate.net. This process is considered a crucial mechanism for radioprotection, as evidenced by observed increases in the oxygen saturation of venous blood following intravenous administration of Amifostine tandfonline.comtandfonline.com. This phenomenon, sometimes referred to as the "Walberg-effect," promotes a decreased oxygen consumption by normal tissue, thereby contributing to its protective attributes tandfonline.comtandfonline.com.
The induction of cellular hypoxia by Amifostine is intrinsically linked to its role as a potent inducer of hypoxia-inducible factor-1α (HIF-1α) medchemexpress.comglpbio.commedchemexpress.eu. Clinical studies have shown that within 30 minutes of Amifostine administration, hemoglobin oxygen saturation and partial pressure of oxygen (pO2) levels increase in peripheral blood, while glucose levels concurrently decrease. This shift suggests that normal tissue metabolism may transition towards glycolytic pathways, thereby promoting intracellular hypoxia nih.gov. In animal models, Amifostine administration leads to increased HIF-1α accumulation in normal tissues nih.gov. This upregulation of HIF-1α is considered an additional, normal tissue-specific cytoprotective pathway that contributes to Amifostine's protective profile nih.gov.
While the general effect of Amifostine on oxygen consumption is a decrease in normal tissues, some research indicates a complex, possibly biphasic, response in oxygen metrics nih.gov. Despite these complexities, the initial induction of cellular hypoxia, coupled with its roles in free-radical scavenging, DNA protection, and repair, remains fundamental to the efficacy of this compound tandfonline.comtandfonline.com.
Differential Uptake and Accumulation of this compound and its Metabolites in Normal Versus Malignant Tissues
A hallmark of this compound's cytoprotective action is its remarkable selectivity for normal, healthy tissues over malignant ones. This differential protection is attributed to the distinct pharmacokinetic properties and metabolic activation of Amifostine and its metabolites within varying tissue microenvironments wikidoc.orgfda.govglobalrph.comclinigengroup.com.
Amifostine is an inactive prodrug that must be dephosphorylated by alkaline phosphatase to its active free thiol metabolite, WR-1065, and a less active symmetric disulfide metabolite, WR-33,278 wikidoc.orgfda.govglobalrph.comcaymanchem.comresearchgate.netclinigengroup.cominvivochem.com. The selective accumulation of the active metabolite is primarily governed by the differential expression and activity of alkaline phosphatase in tissues. Normal tissues, particularly the endothelial cells of capillaries and arterioles, possess high concentrations of alkaline phosphatase wikidoc.orgfda.govglobalrph.comclinigengroup.com. This leads to a more rapid conversion of Amifostine to WR-1065 and a higher rate of uptake into normal cells wikidoc.orgfda.govglobalrph.com.
Factors contributing to this selective uptake in normal tissues include higher capillary alkaline phosphatase activity, a relatively higher pH, and superior vascularity when compared to tumor tissue wikidoc.orgfda.govglobalrph.comclinigengroup.com. Consequently, the intracellular concentrations of WR-1065 can be substantially higher in normal, healthy cells—reportedly as much as 100-fold greater—than in tumor cells tandfonline.combertin-bioreagent.comcaymanchem.comclinigengroup.com. This preferential accumulation of the active thiol metabolite in normal tissues enables it to effectively scavenge reactive oxygen species and detoxify reactive metabolites generated by cytotoxic agents like cisplatin (B142131) or radiation wikidoc.orgfda.govglobalrph.com.
Conversely, malignant tissues typically exhibit characteristics that hinder the effective conversion and uptake of Amifostine. These include poor vascularization, a lower interstitial pH, and reduced concentrations of alkaline phosphatase tandfonline.comtandfonline.comclinigengroup.com. Such microenvironmental conditions impair the delivery of the prodrug and limit the subsequent accumulation of the active metabolite within tumor cells tandfonline.comtandfonline.com. While some studies suggest that Amifostine may diffuse into malignant tissues, this process appears to be slower compared to its uptake in normal tissues, contributing to the minimal interference with the antitumor efficacy of chemoradiation tandfonline.comtandfonline.com.
Pharmacokinetic studies demonstrate that Amifostine is rapidly cleared from the plasma, with a distribution half-life of less than 1 minute and an elimination half-life of approximately 8 minutes wikidoc.orgfda.gov. Measurable levels of the active metabolite, WR-1065, have been detected in critical normal tissues such as bone marrow cells within 5-8 minutes following intravenous infusion, and in organs like the jejunum and kidneys after oral administration in mice tandfonline.comwikidoc.org.
The table below illustrates the differential accumulation characteristics of Amifostine's active metabolite:
Differential Accumulation of Amifostine Metabolite (WR-1065) in Tissues
| Tissue Type | Alkaline Phosphatase Activity | pH | Vascularity | WR-1065 Accumulation | Relative Concentration (Normal vs. Tumor) |
| Normal Tissues | High capillary activity | Higher | Better | Higher, more rapid | Up to 100-fold greater |
| Malignant Tissues | Lower | Lower | Poor | Lower, impaired accumulation | - |
Immunomodulatory and Anti-inflammatory Effects of this compound
Beyond its direct cytoprotective mechanisms, this compound possesses notable immunomodulatory and anti-inflammatory properties, contributing to its broader therapeutic benefits. Amifostine demonstrates distinct anti-inflammatory characteristics and is effective in preventing the upregulation of inflammatory pathways, particularly those induced by cancer therapy toxicity tandfonline.comtandfonline.com. Its potent analgesic and anti-inflammatory activity has been observed in various experimental models of inflammation scielo.br.
The anti-inflammatory actions of Amifostine involve the modulation of key inflammatory mediators and cellular components. In models of sepsis-induced acute lung injury and 5-fluorouracil-induced oral mucositis, Amifostine pretreatment significantly decreased the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) mdpi.comnih.gov. Concurrently, it increased total thiol levels, signifying an enhancement of the body's antioxidant capacity and a reduction in oxidative stress markers like thiobarbituric acid reactive substances (TBARS) mdpi.com. Amifostine also effectively attenuates neutrophil infiltration and myeloperoxidase (MPO) activity, which are indicators of inflammation, in affected tissues such as the oral mucosa nih.gov. This reduction in inflammatory cell presence contributes to an improvement in both macroscopic and microscopic tissue damage nih.gov.
A significant contributor to Amifostine's anti-inflammatory properties is its ability to modulate the nuclear factor-kappa B (NF-κB) pathway researchgate.netmdpi.comnih.gov. Given NF-κB's central role in regulating inflammatory and immune responses, Amifostine's influence on this pathway is critical for its capacity to mitigate inflammation caused by various cytotoxic insults researchgate.netmdpi.com.
The table below summarizes the key anti-inflammatory effects and immunomodulatory actions of this compound:
Anti-inflammatory Effects of this compound
| Inflammatory Marker/Parameter | Effect of this compound | Context/Model |
| TNF-α | Decreased levels | Sepsis-induced ALI, 5-FU oral mucositis mdpi.comnih.gov |
| IL-1β | Decreased levels | Sepsis-induced ALI, 5-FU oral mucositis mdpi.comnih.gov |
| MPO Activity (Neutrophil Infiltration) | Attenuated | 5-FU oral mucositis nih.gov |
| Total Thiol Levels | Increased | Sepsis-induced ALI mdpi.com |
| TBARS (Lipid Peroxidation) | Decreased | Sepsis-induced ALI mdpi.com |
| Plasma IL-2 Levels | Reduced | Radiotoxicity models (mice) nih.gov |
| G-CSF Production | Enhanced (radiation-induced) | Radiotoxicity models (mice) nih.gov |
| Inflammatory pathways | Prevents upregulation | General, cancer therapy toxicity tandfonline.comtandfonline.com |
Iii. Preclinical Investigations and Animal Model Research of Amifostine Trihydrate
In Vitro Studies on Amifostine (B1664874) Trihydrate Cytoprotection
In vitro studies have been crucial in elucidating the cellular mechanisms by which amifostine trihydrate and its active metabolite, WR-1065, confer protection against cytotoxic therapies.
Preclinical in vitro studies have demonstrated that amifostine can protect normal hematopoietic progenitors from a wide array of cytotoxic drugs. haematologica.org This protection extends to various classes of chemotherapeutic agents, including alkylating agents, organoplatinum compounds, anthracyclines, and taxanes. nih.gov For instance, amifostine has shown the ability to protect colony-forming units (CFU) in mouse bone marrow from agents such as nitrogen mustard, cisplatin (B142131), and cyclophosphamide (B585). haematologica.org The protective effect is quantified by a dose-modifying factor (DMF), which represents the ratio of chemotherapy doses required to produce the same level of toxicity with and without the protector. haematologica.org
In a study on human umbilical vein endothelial cells (HUVECs), amifostine demonstrated cyto/geno protective properties against methotrexate-induced toxicity. nih.gov It significantly mitigated cytotoxicity, apoptosis, and genotoxicity caused by the chemotherapeutic agent. nih.gov Conversely, studies on epithelial ovarian carcinoma cell lines (SKOV3, 420, and 429) showed that amifostine did not interfere with the tumor-killing efficacy of various chemotherapeutic agents, including paclitaxel (B517696), doxorubicin (B1662922), and cisplatin. nih.gov This supports the concept of selective protection of normal tissues without compromising the anti-tumor effects of chemotherapy. nih.govnih.gov
| Chemotherapeutic Agent | Cell/Tissue Model | Observed Protective Effect | Dose-Modifying Factor (DMF) |
| Nitrogen Mustard | Mouse Bone Marrow (CFU) | Bone Marrow Protection | 4.6 |
| Cisplatin | Mouse Bone Marrow (CFU) | Bone Marrow Protection | 3.2 |
| Cyclophosphamide | Mouse Bone Marrow (CFU) | Bone Marrow Protection | 2.4 |
| Daunorubicin | Human Hematopoietic Progenitors (CFU-GEMM) | Multilineage Cytoprotection | Not specified |
| Mitoxantrone | Human Hematopoietic Progenitors (CFU-GEMM) | Multilineage Cytoprotection | Not specified |
| Paclitaxel | Human Hematopoietic Progenitors (CFU-GEMM) | Multilineage Cytoprotection | Not specified |
| Methotrexate (B535133) | Human Umbilical Vein Endothelial Cells (HUVECs) | Reduced cytotoxicity and genotoxicity | Not specified |
Data sourced from references haematologica.orgnih.gov.
The radioprotective effects of amifostine have been extensively documented in various cell lines. tandfonline.com Amifostine itself is an inactive prodrug; its protective capabilities are manifested only after it is dephosphorylated by the enzyme alkaline phosphatase to its active metabolite, WR-1065. ijrr.comnih.gov In vitro experiments using freshly isolated human lymphocytes demonstrated that amifostine alone did not mitigate radiation-induced DNA damage. nih.gov However, the addition of alkaline phosphatase was necessary to activate the prodrug and achieve a significant radioprotective effect. ijrr.comnih.gov
Using the comet assay to measure DNA damage, a significant radioprotective effect was observed in human lymphocytes for amifostine concentrations ranging from 250 to 5,000 µg/ml when activated by alkaline phosphatase. nih.gov Similarly, the cytokinesis-blocked micronucleus assay on human lymphocytes showed that amifostine, in the presence of alkaline phosphatase, significantly decreased the frequency of radiation-induced micronuclei in a dose-dependent manner. ijrr.com This protective effect highlights the role of WR-1065 in shielding normal cells from the clastogenic (chromosome-damaging) effects of gamma-irradiation. ijrr.com Further studies using G2 and premature chromosome condensation (PCC) assays revealed that amifostine significantly reduces the yield of radiation-induced chromatid breaks in normal human cells and in cells from cancer-prone patients when present during irradiation. nih.gov
A primary mechanism underlying amifostine's cytoprotective action is its ability to counteract oxidative stress. nih.gov The active thiol metabolite, WR-1065, is a powerful scavenger of oxygen-derived free radicals. medchemexpress.commdpi.com In vitro studies using pure chemical systems have confirmed this scavenging activity, showing it to be particularly effective against highly reactive hydroxyl (OH•) radicals, with less significant activity against superoxide (B77818) (O₂⁻) ions. nih.gov
Research on HUVECs exposed to the chemotherapeutic agent methotrexate demonstrated that pretreatment with amifostine significantly modulated oxidative stress markers. nih.gov The study found that amifostine:
Decreased the levels of Reactive Oxygen Species (ROS). nih.gov
Reduced Lipid Peroxidation (LPO). nih.gov
Preserved the levels of Glutathione (B108866) (GSH), a critical endogenous antioxidant. nih.gov
Maintained the activity of Superoxide Dismutase (SOD), an important antioxidant enzyme. nih.gov
These findings indicate that amifostine protects cells by bolstering their antioxidant defenses and directly neutralizing harmful reactive species generated by cytotoxic treatments. nih.govnih.gov
| Oxidative Stress Marker | Cell System | Effect of Amifostine/WR-1065 |
| Hydroxyl Radicals (OH•) | Pure Chemical System | Potent scavenging activity (EC₅₀ of 255 µM at pH 7.4) |
| Reactive Oxygen Species (ROS) | HUVECs (exposed to Methotrexate) | Significantly decreased levels |
| Lipid Peroxidation (LPO) | HUVECs (exposed to Methotrexate) | Significantly decreased levels |
| Glutathione (GSH) | HUVECs (exposed to Methotrexate) | Preserved cellular status |
| Superoxide Dismutase (SOD) | HUVECs (exposed to Methotrexate) | Preserved enzymatic activity |
Data sourced from references nih.govnih.gov.
Radiation Protection in Cell Lines
In Vivo Animal Model Studies for this compound Efficacy and Safety
Animal models have been indispensable for evaluating the systemic efficacy and safety of this compound, providing the preclinical foundation for its clinical development. nih.govnih.gov
Initial studies in various animal models, including mice, rats, dogs, and monkeys, demonstrated that amifostine could protect animals from high, often lethal, doses of ionizing radiation. tandfonline.comumich.edu This broad-spectrum protection covers multiple organ systems affected by Acute Radiation Syndrome (ARS). tandfonline.comtandfonline.com The efficacy of a radioprotector is often expressed as the Dose Reduction Factor (DRF), which measures the extent to which the radiation dose can be increased in the presence of the agent to produce the same level of damage.
In preclinical studies with mice, amifostine demonstrated significant DRFs for both the hematopoietic (H-ARS) and gastrointestinal (GI-ARS) subsyndromes of ARS. tandfonline.comtandfonline.com For example, one study reported a DRF of 2.7 for H-ARS and 1.8 for GI-ARS in mice. tandfonline.com Research in rodent models also showed that combining low doses of amifostine with gamma-tocotrienol (B1674612), another radioprotective agent, resulted in additive or synergistic efficacy, significantly improving survival rates compared to either agent alone. semanticscholar.org Studies in rhesus monkeys also confirmed the radioprotective effects of amifostine. umich.edu
| Animal Model | Radiation Syndrome Component | Dose Reduction Factor (DRF) |
| Mice | Hematopoietic ARS (H-ARS) | 2.7 |
| Mice | Gastrointestinal ARS (GI-ARS) | 1.8 |
| Rats | Hepatocyte Protection | 2.0 |
Data sourced from references tandfonline.comumich.edutandfonline.com.
Amifostine has demonstrated significant protective effects against organ damage induced by chemotherapy in various animal models. nih.gov Preclinical studies have shown that amifostine can protect a wide range of normal tissues, including the kidneys, neural tissues, heart, intestinal crypt cells, and lungs, from the toxic effects of chemotherapy and radiation. nih.gov
In rat models, amifostine pretreatment was effective in mitigating doxorubicin-induced toxicity. mdpi.com The study observed that amifostine protected against a decrease in peripheral blood leukocytes (particularly neutrophils) and significantly reduced the severity of hepatic and renal damage. mdpi.com Another key area of investigation has been cisplatin-induced nephrotoxicity. nih.gov Animal studies confirmed that amifostine could protect the kidneys from the damaging effects of this platinum-based drug. nih.gov Furthermore, research in rats showed that subcutaneous administration of amifostine provided protection against radiation-induced mucositis that was at least equivalent to that of intravenous administration. nih.gov These in vivo findings underscore amifostine's potential to reduce dose-limiting toxicities of cancer therapies, thereby potentially allowing for more effective treatment regimens. nih.gov
| Animal Model | Chemotherapeutic/Cytotoxic Agent | Organ/Tissue Protected | Key Findings |
| Rats | Doxorubicin | Blood (Leukocytes), Liver, Kidney | Higher leukocyte counts; less severe hepatic and renal alterations. |
| General Animal Models | Cisplatin | Kidney (Nephrotoxicity), Neural Tissue (Neurotoxicity) | Protection from organ damage. |
| Rats | Radiation | Oral Mucosa (Mucositis) | Protection equivalent to IV administration. |
| General Animal Models | Cyclophosphamide, Bleomycin | Lungs (Pulmonary Toxicity) | Protection against pulmonary toxicity. |
| General Animal Models | Various Agents | Bone Marrow | Protection of hematopoietic progenitors. |
Data sourced from references nih.govmdpi.comnih.gov.
This compound in Models of Ischemia-Reperfusion Injury
This compound has been investigated in various preclinical models of ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs upon the restoration of blood flow after a period of ischemia. These studies have explored its protective effects in different organs, including the brain, heart, kidney, and lungs.
In a mouse model of middle cerebral artery occlusion and reperfusion (MCAO/R), administration of amifostine resulted in significant improvements in neurological deficits, a reduction in infarct size, and decreased cerebral edema. nih.gov Biochemical analyses revealed that amifostine treatment lowered the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), an indicator of lipid peroxidation, while increasing the activity of the antioxidant enzyme superoxide dismutase (SOD). nih.gov Furthermore, amifostine was found to preserve mitochondrial function by reducing the loss of mitochondrial membrane potential and increasing ATP levels. nih.gov
The protective effects of amifostine have also been demonstrated in models of myocardial I/R injury. In mice, pretreatment with amifostine attenuated I/R-induced myocardial damage, as evidenced by a smaller infarct area and reduced apoptosis of heart muscle cells. nih.gov This was associated with an increase in the antioxidant enzyme SOD and a decrease in MDA in the myocardial tissue. nih.gov At the molecular level, amifostine increased the expression of the anti-apoptotic protein Bcl-2 and decreased the expression of the pro-apoptotic protein Bax. nih.gov
Studies in rat models of renal I/R injury have also shown the protective potential of amifostine. oup.comnih.gov Administration of amifostine before reperfusion led to a reduction in acute tubular necrosis and decreased expression of inflammatory markers like COX-2. oup.com The compound was also found to decrease lipid peroxidation, as indicated by lower MDA levels. oup.com Another study in a rat kidney warm ischemia model demonstrated that amifostine could decrease the severity of necrosis following reperfusion, an effect attributed to its ability to increase the levels of reduced glutathione (GSH), a key intracellular antioxidant. nih.gov
The efficacy of amifostine has been explored in lung I/R injury models as well. oup.com While one study in rats showed that amifostine could reduce the activation of the inflammatory transcription factor NF-κB, it did not significantly decrease edema formation or inflammatory cell infiltration in that particular experimental setup. oup.com However, other research has highlighted the potential of amifostine to reduce lung vascular permeability by suppressing inflammatory signaling pathways. ersnet.org
In a rabbit model of spinal cord ischemia-reperfusion injury, intra-aortic infusion of amifostine during the ischemic phase significantly attenuated oxidative injury to the spinal cord. researchgate.net This was evidenced by a 43% decrease in superoxide radical levels and a 38% reduction in a marker of lipid peroxidation. researchgate.net
Table 1: Effects of this compound in Ischemia-Reperfusion Injury Models This table is interactive. You can sort and filter the data.
| Model System | Key Findings | Reference |
|---|---|---|
| Mouse Cerebral I/R | Reduced neurological deficits, infarct size, and cerebral edema; Decreased ROS and MDA; Increased SOD activity and ATP levels. nih.gov | nih.gov |
| Mouse Myocardial I/R | Decreased infarct area and apoptosis; Increased SOD and Bcl-2; Decreased MDA and Bax. nih.gov | nih.gov |
| Rat Renal I/R | Reduced acute tubular necrosis and COX-2 expression; Decreased MDA levels. oup.com | oup.com |
| Rat Renal I/R | Decreased severity of necrosis; Increased reduced glutathione (GSH) levels. nih.gov | nih.gov |
| Rabbit Spinal Cord I/R | Attenuated oxidative injury; Decreased superoxide radicals and lipid peroxidation. researchgate.net | researchgate.net |
Evaluation of this compound in Sepsis-Induced Organ Injury Models
This compound has been evaluated for its protective effects in animal models of sepsis-induced organ injury. Sepsis, a life-threatening condition caused by the body's overwhelming response to infection, can lead to widespread inflammation and organ damage. europeanreview.org Preclinical studies have primarily focused on the cecal ligation and puncture (CLP) model, a widely used method to induce polymicrobial sepsis in animals. mdpi.comnih.gov
In a rat CLP model, amifostine administration was shown to prevent sepsis-related acute kidney injury. europeanreview.orgnih.gov The protective mechanism involved the reduction of both inflammation and oxidative stress. europeanreview.orgnih.gov Specifically, amifostine treatment led to decreased levels of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and nuclear factor kappa B (NF-κB). europeanreview.orgnih.gov Additionally, amifostine increased total thiol levels, an indicator of antioxidant capacity, and reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation. europeanreview.orgnih.gov Histological examination of the kidneys from amifostine-treated rats showed a reduction in necrotic tubules and inflammation. europeanreview.orgnih.gov
The protective effects of amifostine have also been investigated in sepsis-associated acute lung injury (ALI). In a rat model of CLP-induced sepsis, pretreatment with a single dose of amifostine resulted in decreased levels of TNF-α and thiobarbituric acid reactive substances (TBARS), another marker of oxidative stress, in the lung tissue. mdpi.com Concurrently, total thiol levels were increased. mdpi.com Histopathological analysis also indicated a protective effect, with reduced immunopositivity for matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tissue degradation. researchgate.net These findings suggest that amifostine can mitigate lung injury in sepsis by modulating inflammatory and oxidative pathways. mdpi.com
Furthermore, research has demonstrated that amifostine can reduce lung vascular permeability, a key feature of ALI, by suppressing inflammatory signaling. ersnet.org In a mouse model of lipopolysaccharide (LPS)-induced ALI, which mimics certain aspects of sepsis, amifostine inhibited oxidative stress and the activation of p38 mitogen-activated protein kinase, leading to reduced vascular leakage and neutrophil recruitment to the lungs. ersnet.org
Table 2: Effects of this compound in Sepsis-Induced Organ Injury Models This table is interactive. You can sort and filter the data.
| Model System | Organ Protected | Key Findings | Reference |
|---|---|---|---|
| Rat CLP Model | Kidney | Reduced inflammation (↓TNF-α, IL-1β, IL-6, NF-κB); Reduced oxidative stress (↑total thiol, ↓MDA); Decreased necrotic tubules. europeanreview.orgnih.gov | europeanreview.orgnih.gov |
| Rat CLP Model | Lung | Reduced inflammation (↓TNF-α); Reduced oxidative stress (↓TBARS, ↑total thiol); Decreased MMP-2 and MMP-9. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Mouse LPS-Induced ALI | Lung | Reduced vascular permeability; Suppressed inflammatory signaling (↓p38 MAPK activation); Reduced oxidative stress. ersnet.org | ersnet.org |
Studies on Myeloprotective Effects of this compound
Preclinical studies have consistently demonstrated the myeloprotective effects of this compound, highlighting its ability to shield the bone marrow from the toxic effects of chemotherapy and radiation. nih.govnih.gov This protective action is crucial as myelosuppression is a common and dose-limiting side effect of many cancer treatments.
In animal models, amifostine has been shown to protect hematopoietic stem cells from damage induced by various cytotoxic agents. nih.gov This protection extends to multiple cell lineages, including red blood cells, white blood cells, and platelets. nih.govnih.gov For instance, in rats treated with doxorubicin, pretreatment with amifostine led to a significantly higher number of peripheral blood leukocytes, particularly neutrophils, compared to animals that received doxorubicin alone. mdpi.com
The myeloprotective effects of amifostine have also been observed in the context of benzene-induced hematotoxicity. In a mouse model, amifostine treatment significantly improved blood cell counts and mitigated the morphological and histopathological signs of damage in the bone marrow and spleen. nih.gov Furthermore, amifostine was found to prevent apoptosis and rescue the inhibition of cell proliferation in the bone marrow and spleen caused by benzene (B151609) exposure. nih.gov
Studies have also indicated that amifostine can stimulate bone marrow progenitor cells. In myelodysplastic bone marrow, amifostine has been shown to stimulate the formation of multipotent progenitors and generate macroscopic colonies. This suggests a potential role for amifostine not only in protecting the bone marrow but also in promoting its recovery after cytotoxic insults.
The mechanism of myeloprotection is linked to the selective uptake and metabolism of amifostine in normal tissues. nih.gov The active metabolite, WR-1065, is thought to scavenge free radicals and protect cellular components from damage. researchgate.net
Table 3: Myeloprotective Effects of this compound in Preclinical Models This table is interactive. You can sort and filter the data.
| Model System | Toxic Agent | Key Findings | Reference |
|---|---|---|---|
| Rat | Doxorubicin | Increased peripheral blood leukocytes (neutrophils). mdpi.com | mdpi.com |
| Mouse | Benzene | Improved blood cell counts; Reduced bone marrow and spleen hematotoxicity; Prevented apoptosis and inhibition of cell proliferation. nih.gov | nih.gov |
| Mouse | Radiation | Moderate regeneration of multipotential progenitors; Significant regeneration of bipotential progenitors. tandfonline.com | tandfonline.com |
| In vitro (human bone marrow) | 4-hydroperoxycyclophosphamide | Protection of bone marrow progenitor cells. nih.gov | nih.gov |
Dose-Response and Efficacy Relationships in Preclinical this compound Studies
Preclinical studies have investigated the dose-response and efficacy relationships of this compound in various animal models and for different protective endpoints. These studies are crucial for determining the optimal dosing that provides cytoprotection without compromising the efficacy of cancer therapies.
In the context of radioprotection, studies in mice have shown that the efficacy of amifostine is dose-dependent. For instance, prophylactic doses greater than 50 mg/kg resulted in moderate regeneration of multipotential progenitors and significant regeneration of bipotential progenitors in irradiated mice. tandfonline.com However, a dose of 25 mg/kg failed to stimulate radioprotective effects on any of the progenitor subtypes, suggesting a threshold dose for efficacy in this model. tandfonline.com In another study, a dose of 107 mg/kg was effective in reducing DNA double-strand breaks in the hippocampus of mice. nih.gov
The dose of amifostine can also influence its interaction with chemotherapeutic agents. In a study with infant rats, a low dose of amifostine (50 mg/kg) offered significant protection against doxorubicin-induced cataract formation. nih.gov However, higher doses (100-200 mg/kg) were associated with increased mortality when combined with doxorubicin in this specific model, highlighting the importance of dose selection. nih.gov
The timing of amifostine administration relative to the cytotoxic insult is another critical factor influencing its efficacy. In a rat mucositis model, intravenous amifostine provided protection when given up to 4 hours before irradiation, while subcutaneous administration was effective for up to 8 hours prior to radiation exposure. cancernetwork.com
Pharmacokinetic studies have shown that a single dose of amifostine can lead to a higher increase in the anti-tumor activity of carboplatin (B1684641) compared to multiple doses in a human ovarian cancer xenograft model. This was associated with an increase in the area under the curve (AUC) of total platinum in plasma and tumor tissue. Interestingly, this was also linked to a reduction in body temperature, which was more pronounced with multiple doses, suggesting that physiological effects of amifostine can influence its interaction with other drugs.
In sepsis models, a dose of 200 mg/kg of amifostine administered intraperitoneally has been shown to be effective in reducing acute kidney injury and lung injury in rats. europeanreview.orgmdpi.com
Table 4: Dose-Response and Efficacy of this compound in Preclinical Studies This table is interactive. You can sort and filter the data.
| Model System | Endpoint | Effective Dose Range | Key Findings | Reference |
|---|---|---|---|---|
| Irradiated Mice | Hematopoietic Progenitor Regeneration | >50 mg/kg | Dose-dependent regeneration of progenitors. tandfonline.com | tandfonline.com |
| Mice | DNA Damage Reduction | 107 mg/kg | Reduced DNA double-strand breaks in the hippocampus. nih.gov | nih.gov |
| Infant Rats | Doxorubicin-induced Cataracts | 50 mg/kg | Low dose was protective, while higher doses (100-200 mg/kg) increased toxicity. nih.gov | nih.gov |
| Human Ovarian Cancer Xenograft | Carboplatin Anti-tumor Activity | Single dose more effective than multiple doses | A single dose increased platinum AUC in plasma and tumor. | |
| Rat Sepsis Model | Acute Kidney and Lung Injury | 200 mg/kg (i.p.) | Effective in reducing organ damage. europeanreview.orgmdpi.com | europeanreview.orgmdpi.com |
Assessment of Anti-mutagenic and Anti-carcinogenic Characteristics of this compound
Preclinical research has demonstrated that this compound possesses both anti-mutagenic and anti-carcinogenic properties, suggesting its potential to reduce the long-term risk of secondary malignancies associated with cancer therapies. nih.govtandfonline.com
The anti-mutagenic effects of amifostine have been evaluated in the context of chemotherapy-induced mutations. In a study using mice, amifostine was shown to protect against cyclophosphamide-induced mutagenesis at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus in splenocytes. nih.gov Notably, a 100 mg/kg dose of amifostine significantly reduced the frequency of cyclophosphamide-induced mutations without compromising the anti-tumor efficacy of the chemotherapeutic agent. nih.gov
The mechanism behind these protective effects is linked to the ability of amifostine's active metabolite, WR-1065, to scavenge free radicals and protect DNA from damage. tandfonline.com By reducing the initial DNA damage caused by radiation or chemotherapy, amifostine can lower the likelihood of mutations that could lead to cancer. tandfonline.comresearchgate.net
In addition to its anti-mutagenic properties, amifostine has also been shown to have anti-neoplastic characteristics. One study reported that WR-1065 is anti-neoplastic when administered during 60Co gamma-ray irradiation.
While most preclinical studies indicate that amifostine does not protect tumor tissues from the cytotoxic effects of therapy, and in some cases may even enhance them, there are some experimental findings that suggest a potential for tumor protection, albeit to a much lesser extent than in normal tissues. jcu.cz However, it is important to note that no evidence of tumor protection has been reported in clinical trials. jcu.cz
The selective protection of normal tissues is a key aspect of amifostine's profile. jcu.cz The higher concentration of the active metabolite WR-1065 in normal tissues compared to tumor tissues is thought to be a primary reason for this selectivity. jcu.cz This differential accumulation allows for the protection of normal cells from mutagenesis and carcinogenesis without interfering with the therapeutic effects on malignant cells. nih.gov
Table 5: Anti-mutagenic and Anti-carcinogenic Effects of this compound This table is interactive. You can sort and filter the data.
| Model System | Mutagen/Carcinogen | Key Findings | Reference |
|---|---|---|---|
| Mouse Splenocytes | Cyclophosphamide | Reduced frequency of HPRT mutations. nih.gov | nih.gov |
| In vitro/in vivo models | Radiation | Protects against radiation-induced mutagenesis and carcinogenesis. nih.gov | nih.gov |
| General Preclinical Models | Chemotherapy/Radiation | Attenuates mutagenic and carcinogenic effects. nih.govtandfonline.com | nih.govtandfonline.com |
Iv. Pharmacological Characterization of Amifostine Trihydrate
Pharmacokinetics of Amifostine (B1664874) Trihydrate and its Metabolites (WR-1065, WR-33278)
The pharmacokinetic behavior of amifostine is characterized by rapid clearance of the parent compound and conversion to its active and subsequent metabolites.
Following intravenous administration, amifostine is rapidly cleared from the plasma, exhibiting a distribution half-life of less than one minute. rxlist.comdrugs.com Within six minutes of administration, less than 10% of the parent drug remains in the plasma. rxlist.comdrugs.com This rapid disappearance is largely due to its swift metabolism and distribution into tissues. drugs.com Measurable levels of the active thiol metabolite, WR-1065, have been detected in bone marrow cells within 5 to 8 minutes after intravenous infusion. drugs.com
The distribution of amifostine and its metabolites is preferential towards normal tissues over tumor tissues. rxlist.comdrugs.com This selectivity is attributed to several factors in normal tissues, including higher capillary alkaline phosphatase activity, a more alkaline pH, and greater vascularity. rxlist.comdrugs.com These conditions facilitate a more rapid generation of the active thiol metabolite and a higher uptake rate into healthy cells. rxlist.comdrugs.com Consequently, concentrations of the protective thiol metabolite can be up to 100-fold higher in normal tissues compared to tumor tissues. drugbank.com
Studies in cynomolgus monkeys have shown that while intravenous administration leads to a rapid peak in plasma WR-1065 levels, subcutaneous administration results in a slower rise to maximum concentration. nih.gov Despite lower plasma bioavailability at 30 and 60 minutes with subcutaneous administration, tissue concentrations of WR-1065 were found to be equal to or slightly greater than those following intravenous administration after 30 minutes, and comparable after 60 minutes. nih.gov
Amifostine is a prodrug that undergoes rapid dephosphorylation in tissues by the enzyme alkaline phosphatase to form its pharmacologically active free thiol metabolite, WR-1065 (2-[(3-aminopropyl)amino]ethanethiol). rxlist.comdrugbank.comdrugbank.com This enzymatic conversion is a critical step for its cytoprotective activity. The process is pH-dependent, occurring more readily under the alkaline conditions found in normal tissues. smolecule.com
The active metabolite, WR-1065, is subsequently metabolized further. One major pathway is oxidation, which forms the symmetrical disulfide metabolite, WR-33278. smolecule.comdrugbank.com This can occur through auto-oxidation in the presence of oxygen. Other identified metabolites include mixed disulfides formed between WR-1065 and endogenous thiols like cysteine and glutathione (B108866). smolecule.comdrugbank.com
The metabolic cascade is as follows:
Amifostine (Prodrug) is dephosphorylated by alkaline phosphatase.
WR-1065 (Active Thiol Metabolite) is formed, providing the primary cytoprotective effect. drugbank.com
WR-33278 (Symmetrical Disulfide) and other mixed disulfides are formed from the oxidation of WR-1065. smolecule.comdrugbank.com This disulfide metabolite is less active than the free thiol. rxlist.com
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| Amifostine | Distribution Half-Life | < 1 minute | rxlist.comdrugs.com |
| Elimination Half-Life | ~8-9 minutes | rxlist.comgoogle.com | |
| WR-1065 (Active Metabolite) | Final Half-Life | 7.3 ± 3.6 hours | nih.gov |
| Disulfides (e.g., WR-33278) | Final Half-Life | 8.4 - 13.6 hours | nih.govnih.gov |
The elimination of amifostine from the plasma is swift, with a final half-life of approximately 0.8 hours, primarily driven by its rapid conversion to WR-1065 and uptake into tissues. nih.gov The active metabolite, WR-1065, is also cleared relatively quickly from the plasma initially, as it is taken up by tissues and converted to disulfides. nih.gov However, its final elimination half-life is considerably longer, at around 7.3 hours. nih.gov
The disulfide metabolites, including WR-33278, exhibit the longest persistence in the plasma, with final half-lives ranging from 8.4 to 13.4 hours. nih.gov They can be detected in circulation for at least 24 hours after the initial administration of amifostine, potentially serving as an exchangeable reservoir for the active WR-1065 metabolite. nih.gov
Renal excretion plays a minor role in the elimination of amifostine and its metabolites. smolecule.com Following a bolus dose, the average cumulative renal excretion during the first hour was found to be 0.69% for the parent drug, 2.64% for the thiol metabolite (WR-1065), and 2.22% for the disulfide metabolite. drugs.comdrugbank.com
Pharmacokinetic profiles of amifostine and its metabolites have been studied in various species, including rodents, monkeys, and humans, to support its clinical development. Interspecies allometric scaling, which normalizes dosage based on body surface area, is an important approach for extrapolating doses from animal models to humans, accounting for differences in anatomy, physiology, and pharmacokinetics. tandfonline.comtandfonline.com
Studies in cynomolgus monkeys have been particularly valuable for comparing different administration routes. These studies confirmed human plasma data showing higher peak plasma bioavailability of WR-1065 after intravenous versus subcutaneous administration. nih.gov However, the primate model also allowed for tissue-level analysis, revealing that tissue concentrations of the active metabolite were comparable or even slightly higher following subcutaneous administration, despite lower plasma levels. nih.gov In preclinical studies with rats and monkeys, comparable levels of WR-1065 were found in the parotid glands and kidneys following either subcutaneous or intravenous administration.
Elimination and Excretion Profiles
Pharmacodynamics of Amifostine Trihydrate
The pharmacodynamic effects of amifostine are mediated by its active thiol metabolite, WR-1065. rxlist.comdrugbank.com This metabolite provides cytoprotection through several mechanisms, including the scavenging of free radicals, detoxification of reactive metabolites from chemotherapeutic agents, and the alteration of gene expression and enzyme activity. drugbank.com The differential protection of normal tissues is a key pharmacodynamic feature, resulting from the higher concentration of WR-1065 in healthy cells compared to tumor cells. drugbank.com
The protective effects of amifostine are critically dependent on the timing of its administration relative to the cytotoxic challenge. Effective cytoprotection is observed when amifostine is given before chemotherapy or radiation. For instance, protection against cisplatin-induced toxicity was noted when amifostine was administered prior to the chemotherapeutic agent, but not when given after.
Furthermore, research in mice has indicated that the protective efficacy of amifostine against cisplatin-induced toxicity is time-dependent, exhibiting a circadian rhythm. nih.gov In a study where mice were treated at different times of the day, maximal protection against nephrotoxicity and myelosuppression was observed when amifostine was administered during the morning hours (e.g., 08:00). nih.gov This suggests that the timing of administration in relation to the body's natural rhythms can influence the pharmacodynamic outcome.
Additionally, amifostine can induce a delayed radioprotective effect. nih.gov Studies have shown that its active metabolite, WR-1065, can induce the antioxidant enzyme manganese superoxide (B77818) dismutase (SOD2). nih.gov This induction peaks approximately 24 hours after exposure to WR-1065, leading to increased cellular radiation resistance. nih.gov This delayed effect could have implications for fractionated radiotherapy schedules. nih.gov
Tissue-Specific Pharmacodynamic Responses to this compound
The selective protection of normal, non-malignant tissues by this compound is the cornerstone of its mechanism and is attributed to fundamental physiological and biochemical differences between healthy and cancerous tissues. wikipedia.org Amifostine is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its protective effects. termedia.pltandfonline.com The parent drug is dephosphorylated by the enzyme alkaline phosphatase to its active, free thiol metabolite, WR-1065. termedia.pltandfonline.comdrugbank.comfda.gov It is this active metabolite that is responsible for the cytoprotective effects. drugbank.comfda.govglobalrph.com
The differential response between tissues is primarily governed by three factors: the activity of alkaline phosphatase, local pH levels, and tissue vascularity. wikipedia.orgfda.govglobalrph.com Normal tissues typically exhibit higher capillary alkaline phosphatase activity, a higher pH, and greater vascular permeation compared to tumor tissues. fda.govglobalrph.commedkoo.com This microenvironment in healthy tissue leads to a more rapid and efficient conversion of amifostine to the active WR-1065 and a higher rate of uptake into the cells. fda.govglobalrph.com Consequently, the concentration of the protective thiol metabolite can be up to 100 times higher in normal tissues than in tumor tissues. tandfonline.comdrugbank.comncats.io
Tumor tissues, in contrast, are often characterized by poor vascularization, hypoxic microenvironments, low interstitial pH, and decreased alkaline phosphatase activity, all of which limit the generation and accumulation of WR-1065. tandfonline.com
| Factor | Normal Tissue Characteristics | Tumor Tissue Characteristics | Impact on Cytoprotection |
|---|---|---|---|
| Alkaline Phosphatase Activity | High | Low | Promotes rapid conversion of amifostine to active WR-1065 in normal tissues. tandfonline.comglobalrph.com |
| Vascularity | High/Good Permeation | Poor/Hypoxic | Enhances delivery of amifostine to normal tissues for conversion and uptake. tandfonline.comglobalrph.com |
| pH Level | Higher (Physiological) | Lower (Acidic) | Facilitates higher enzyme activity and more efficient generation of WR-1065 in normal tissues. tandfonline.comglobalrph.com |
This selective uptake results in pronounced cytoprotective effects in a variety of normal tissues. Preclinical and clinical studies have demonstrated protection in tissues particularly susceptible to damage from chemotherapy and radiation. For instance, an enhanced uptake of amifostine has been noted in the salivary glands and kidneys, which may account for the privileged protection observed in these organs. tandfonline.com The active metabolite, WR-1065, is unable to cross the blood-brain barrier, meaning it does not provide protection to tissues within the central nervous system. tandfonline.com
| Protected Tissue/Organ | Basis for Protection | Associated Clinical Benefit |
|---|---|---|
| Kidneys | High concentration of WR-1065 detoxifies reactive metabolites of platinum-based drugs. drugbank.comglobalrph.com | Reduction of cumulative renal toxicity from cisplatin (B142131). wikipedia.orgtermedia.pldrugbank.com |
| Salivary Glands (Parotid) | High concentrations of radiolabelled amifostine found in mouse salivary glands; WR-1065 scavenges free radicals from radiation. globalrph.com | Reduction of radiation-induced xerostomia (dry mouth). wikipedia.orgtermedia.plbiosynth.com |
| Bone Marrow | Stimulatory effect on normal bone marrow cells and protection from cytotoxic agents. | Reduction of chemotherapy-related neutropenia. wikipedia.orgtermedia.pl |
| Oral Mucosa | WR-1065 scavenges free radicals generated by radiation therapy. globalrph.com | Potential amelioration of radiation-induced mucositis. nih.gov |
Impact on Therapeutic Index of Concomitant Therapies
A primary goal of this compound administration is to improve the therapeutic index of cytotoxic treatments like chemotherapy and radiation. biosynth.comnih.gov The therapeutic index refers to the balance between a therapy's efficacy against cancer cells and its toxicity to normal cells. By selectively safeguarding healthy tissues without shielding malignant ones, amifostine allows for a better-tolerated application of cancer therapies. biosynth.comnih.gov
This selective protection can potentially enable the administration of higher, more aggressive doses of chemotherapy or radiation to achieve more effective cancer cell eradication, while minimizing the debilitating side effects on healthy tissues. biosynth.comnih.gov For example, amifostine significantly reduces the cumulative renal toxicity associated with cisplatin and mitigates the severe xerostomia that occurs in patients undergoing radiotherapy for head and neck cancer. termedia.plfda.govbiosynth.com It also lessens the hematological toxicity, such as neutropenia, caused by certain alkylating agents. wikipedia.orgtermedia.pl
| Concomitant Therapy | Toxicity Reduced by Amifostine | Effect on Therapeutic Index |
|---|---|---|
| Cisplatin-based Chemotherapy | Cumulative nephrotoxicity, neurotoxicity, ototoxicity. nih.gov | Improves tolerability, allowing for completion of planned treatment cycles; reduces long-term kidney damage. fda.govnih.gov |
| Cyclophosphamide (B585)/Cisplatin | Neutropenia-related fever and sepsis. nih.gov | Decreases incidence of severe hematologic toxicity, improving patient safety and treatment adherence. nih.gov |
| Head and Neck Radiation | Xerostomia (acute and late-effect), mucositis, dysphagia, loss of taste. termedia.plnih.gov | Improves quality of life by preserving salivary gland function without compromising tumor control. nih.govnih.gov |
| General Radiotherapy/Chemotherapy | Damage to various normal tissues (e.g., bone marrow, intestine, skin). nih.gov | Broad-spectrum cytoprotection widens the therapeutic window, potentially allowing for treatment dose intensification. nih.govnih.gov |
V. Clinical Research and Therapeutic Applications of Amifostine Trihydrate
Chemoprotective Applications of Amifostine (B1664874) Trihydrate
Mitigation of Cisplatin-Induced Nephrotoxicity Research
Cisplatin (B142131) is a potent and widely used chemotherapy agent, but its use is often limited by its toxicity to the kidneys (nephrotoxicity). nih.gov Amifostine has been extensively studied for its ability to protect the kidneys from this damage.
Preclinical studies in mice and rats demonstrated that pretreatment with amifostine protected against both single and repeated doses of cisplatin-induced nephrotoxicity without compromising the anti-tumor effects of cisplatin. nih.gov These promising results led to a number of clinical trials.
A significant phase III randomized trial involving 242 women with advanced ovarian cancer treated with cyclophosphamide (B585) and cisplatin showed that amifostine pretreatment significantly reduced cumulative renal toxicity. nih.govdrugs.com In later cycles of chemotherapy, a notably smaller percentage of patients in the amifostine group were ineligible for their scheduled cisplatin dose due to elevated serum creatinine (B1669602) levels compared to the control group. nih.gov Another randomized controlled trial in patients with advanced ovarian cancer demonstrated a reduction in severe renal impairment in the amifostine group (40%) compared to the control group (70%) after multiple cisplatin cycles.
A study evaluating cisplatin and ifosfamide-based chemotherapy in 31 patients with solid tumors found that the group receiving amifostine maintained their glomerular filtration rate (GFR), while the control group experienced a greater than 30% reduction. nih.gov Patients in the amifostine group also showed less evidence of glomerular damage and had a lower incidence of low magnesium levels. nih.gov
| Trial/Study | Patient Population | Key Findings Regarding Nephrotoxicity |
| Phase III Randomized Trial | 242 women with advanced ovarian cancer | Significantly reduced cumulative renal toxicity from cisplatin. nih.govdrugs.com |
| Randomized Controlled Trial | Patients with advanced ovarian cancer | Decreased incidence of severe renal impairment (40% vs. 70% in control). |
| Randomized Trial | 31 patients with solid tumors | Maintained Glomerular Filtration Rate (GFR) in the amifostine group, while the control group's GFR was reduced by >30%. nih.gov |
Amifostine Trihydrate in Platinum and Alkylating Agent-Based Chemotherapy Research
Beyond its nephroprotective effects with cisplatin, amifostine has been investigated for its ability to mitigate other toxicities associated with platinum-based drugs and alkylating agents. The mechanism of protection is believed to involve the selective uptake of the active thiol metabolite into normal tissues, where it can bind to and detoxify the chemotherapy drugs and scavenge damaging free radicals. nih.gov
Clinical trials have shown that amifostine can protect normal tissues from the toxic effects of various cytotoxic drugs, including organoplatinums and alkylating agents, without diminishing their anti-tumor efficacy. nih.govdrugbank.com In a phase II study of patients with non-Hodgkin's lymphoma receiving high-dose cyclophosphamide, amifostine was associated with a reduction in the intensity of cardiac, pulmonary, and hepatic toxicity, as well as a significant decrease in the frequency and severity of mucositis. scielo.br
Research on Other Chemotherapy-Induced Toxicities (e.g., Neurotoxicity, Cardiotoxicity, Ototoxicity)
The protective effects of amifostine have also been explored in the context of other chemotherapy-induced toxicities, with mixed results.
Cardiotoxicity and Other Toxicities: In a study of patients with non-Hodgkin's lymphoma, amifostine was shown to reduce the intensity of cardiac and pulmonary toxicity associated with high-dose cyclophosphamide. scielo.br
Ototoxicity: The results of studies on amifostine's ability to protect against cisplatin-induced hearing loss (ototoxicity) have been inconsistent. One study in children with average-risk medulloblastoma showed that amifostine significantly reduced the risk of severe ototoxicity. ascopubs.orgduke.edu In this study, 14.5% of patients in the amifostine group experienced grade 3 or 4 ototoxicity compared to 37.1% in the control group. nih.gov However, a study in children with hepatoblastoma found no significant difference in the incidence of hearing loss between patients who received amifostine and those who did not. nih.gov Similarly, a prospective study in patients with metastatic malignant melanoma concluded that ototoxicity was unacceptable despite amifostine treatment. nih.gov
Radioprotective Applications of this compound
Reduction of Radiation-Induced Xerostomia Research
Radiation therapy to the head and neck region often leads to a debilitating side effect known as xerostomia, or dry mouth, due to damage to the salivary glands. ascopubs.orgcancernetwork.com Amifostine and its active metabolite, WR-1065, have been shown to accumulate in high concentrations in the salivary glands, making it a promising agent for radioprotection in this context. ascopubs.orgnih.gov
A large, randomized phase III trial demonstrated that amifostine significantly reduced both acute and chronic xerostomia in patients undergoing radiotherapy for head and neck cancer. ascopubs.orgnih.gov The incidence of moderate to severe acute xerostomia was reduced from 78% in the control group to 51% in the amifostine group. ascopubs.org Chronic xerostomia was also significantly lower in the amifostine group (34%) compared to the control group (57%). ascopubs.org Furthermore, patients who received amifostine had objectively higher saliva production. ascopubs.orgnih.gov A meta-analysis of several randomized controlled trials confirmed that amifostine significantly reduced the risk of developing serious mucositis, acute or late xerostomia, and dysphagia. plos.org
However, not all studies have shown a benefit. A randomized trial by Buentzel et al. found no difference in acute or late xerostomia between the amifostine and placebo groups. nih.gov
| Trial/Study | Key Findings Regarding Xerostomia |
| Phase III Randomized Trial | Reduced grade ≥2 acute xerostomia from 78% to 51% and chronic xerostomia from 57% to 34%. ascopubs.orgnih.gov |
| Meta-analysis of Randomized Controlled Trials | Significantly reduced the risk of serious mucositis, acute/late xerostomia, and dysphagia. plos.org |
| Buentzel et al. Randomized Trial | No significant difference in acute or late xerostomia. nih.gov |
| Double-blind, placebo-controlled study | Parenchymal damage in salivary glands from high-dose radioiodine treatment was significantly reduced by amifostine. ascopubs.org |
This compound in Head and Neck Cancer Radiotherapy Research
The primary application of amifostine in head and neck cancer radiotherapy is the prevention of xerostomia. ascopubs.orgnih.govthaiscience.info The rationale for its use is the high concentration of its active metabolite in the salivary glands. ascopubs.orgnih.gov
A meta-analysis also concluded that amifostine does not appear to have a tumor-protective effect, with no significant differences in complete or partial tumor response rates. plos.org Despite these positive findings, some studies have noted that the benefits of amifostine in reducing side effects may not extend to patients receiving concurrent chemoradiotherapy. plos.org
Research on Mucositis and Dermatitis Mitigation
The inflammatory toxicities of mucositis and dermatitis are common and debilitating side effects of radiation therapy and chemotherapy. Research has explored the utility of amifostine in reducing the severity of these conditions.
Studies have shown that amifostine can prevent inflammation in various animal models. scielo.br In a hamster model of 5-fluorouracil-induced oral mucositis, amifostine administration prevented pronounced tissue injury, reduced neutrophil accumulation, and decreased tissue levels of inflammatory markers like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). scielo.br This anti-inflammatory effect was associated with improved macroscopic and microscopic damage. scielo.br Furthermore, amifostine was found to prevent the immunoexpression of key inflammatory markers, including TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS), highlighting its potential to manage oral mucositis. scielo.br
A meta-analysis of seventeen randomized controlled trials involving 1,167 patients found that amifostine significantly reduced the risk of developing severe (Grade 3–4) mucositis in patients treated with radiation. plos.org However, the protective effect was more pronounced in patients receiving radiation alone compared to those receiving concurrent chemoradiotherapy. plos.org While some studies suggest a benefit, a systematic review by the Mucositis Study Group of the Multinational Association of Supportive Care in Cancer/International Society of Oral Oncology concluded that there was insufficient and conflicting evidence to recommend amifostine for the prevention and treatment of oral mucositis in any cancer treatment setting. nih.gov
With regard to dermatitis, cutaneous reactions are a known side effect that must be distinguished from radiation-induced dermatitis. fda.gov Pharmacologic interventions for radiation-induced dermatitis often involve topical agents. nih.gov
Table 1: Research Findings on this compound in Mucositis and Dermatitis Mitigation
Study Type Model/Population Key Findings Citation Animal Model Hamsters with 5-fluorouracil-induced oral mucositis Amifostine prevented tissue injury, reduced neutrophil accumulation, and decreased levels of TNF-α and IL-1β. medchemexpress.cn Meta-Analysis 1167 patients in 17 randomized controlled trials Significantly reduced the risk of Grade 3–4 mucositis in patients treated with radiation. mdpi.com Systematic Review 30 papers on amifostine for oral mucositis Insufficient and conflicting evidence to recommend its use for preventing or treating oral mucositis.
This compound in Total Body Irradiation (TBI) Research
Total body irradiation (TBI) is a component of preparative regimens for bone marrow transplantation and is known to generate reactive oxygen species (ROS). nih.gov Amifostine's role as a radioprotector has been investigated in this context.
One study investigated the oxidative state of plasma and erythrocytes in 21 patients undergoing TBI. nih.gov In the 15 patients who received amifostine before irradiation, no free radical signals were detected in their plasma. nih.gov In contrast, five of the six patients who did not receive amifostine showed a ROS signal. nih.gov This study provided direct evidence of ROS release during TBI and confirmed the radical scavenging activity of amifostine. nih.gov Additionally, a lower incidence of severe mucositis was observed in the amifostine-treated group. nih.gov
Animal studies have also demonstrated the protective effects of amifostine in the context of TBI. In a study using C57BL/6 mice, a novel nano-sized drug carrier for amifostine, called chelating complex micelles (CCM-Ami), was developed to overcome the short half-life of amifostine. walshmedicalmedia.com Pretreatment with CCM-Ami significantly improved survival rates in mice subjected to TBI compared to those treated with a corresponding dose of amifostine alone. walshmedicalmedia.com
Table 2: Research Findings on this compound in Total Body Irradiation (TBI)
Study Type Model/Population Key Findings Citation Human Study 21 patients undergoing TBI Amifostine eliminated detectable plasma free radicals and was associated with a lower incidence of severe mucositis. nih.gov Animal Study C57BL/6 mice A nano-carrier formulation of amifostine (CCM-Ami) improved survival rates after TBI compared to amifostine alone. scielo.br
Exploratory Research of this compound in Other Disease Contexts
Beyond its established role in cytoprotection during cancer therapy, research has explored the potential of this compound in a variety of other disease settings.
This compound in Myelodysplastic Syndromes Research
Myelodysplastic syndromes (MDS) are a group of disorders characterized by ineffective production of blood cells. Amifostine has been investigated for its potential to improve cytopenias in patients with MDS. nih.gov
A pilot phase II study involving 26 patients with low-risk MDS demonstrated that amifostine treatment led to increased hemoglobin concentration, reticulocyte, neutrophil, and platelet counts in a subset of patients. nih.govresearchgate.net Specifically, 50% of patients showed an increase in neutrophil counts, while 23% had an increase in hemoglobin concentration. nih.govresearchgate.net Another study with 12 MDS patients, where amifostine was used alone or in combination with recombinant human erythropoietin, reported hematological improvement in all patients, with a 91.7% major effective response rate. nih.gov The effectiveness was most pronounced for hemoglobin, followed by leukocytes and platelets. nih.gov Clinical trials have been designed to further determine the hematologic response rate to amifostine in patients with advanced MDS. clinicaltrials.gov
Table 3: Hematologic Response to Amifostine in Low-Risk Myelodysplastic Syndromes
Parameter Percentage of Patients with Increased Counts (N=26) Citation Neutrophil Count 50% [3, 9] Reticulocyte Count 42% nih.gov Platelet Count 34% [3, 9] Hemoglobin Concentration 23% [3, 9]
Investigation of this compound in Inflammatory and Oxidative Stress-Related Conditions
Amifostine's mechanism of action, which involves scavenging free radicals and modulating redox-sensitive signaling pathways, makes it a candidate for investigation in conditions driven by inflammation and oxidative stress. tandfonline.comnih.gov
In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, amifostine was shown to reduce oxidative stress and neutrophil recruitment to the lungs. nih.gov It also inhibited the production of reactive oxygen species (ROS) and suppressed the activation of inflammatory signaling pathways, including p38 and Erk1/2 MAP kinases, and the NFκB pathway. nih.gov Another study in a sepsis-induced acute kidney injury model found that amifostine prevented the condition by reducing inflammation and oxidative stress, as evidenced by decreased levels of malondialdehyde, TNF-α, NF-κB/p65, IL-1β, and IL-6. europeanreview.org
Furthermore, research on ventilator-induced lung injury demonstrated that preconditioning with amifostine attenuated lung injury by inducing antioxidant defense enzymes. nih.gov This was associated with increased superoxide (B77818) dismutase and catalase activities. nih.gov These findings suggest that amifostine's ability to bolster antioxidant defenses and inhibit inflammatory pathways could be beneficial in various critical illness settings. nih.govnih.gov
Research on Potential Anti-Angiogenic Actions of this compound
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. Exploratory research has uncovered potential anti-angiogenic properties of amifostine.
In vitro studies using human umbilical vein endothelial cells (HUVEC) have shown that amifostine can decrease cell migration and the formation of tube-like structures, which are key steps in angiogenesis. nih.gov This effect was linked to a decrease in the production of metalloproteinase-2. nih.gov Research using the chicken embryo chorioallantoic membrane (CAM) model also demonstrated that amifostine decreased the number of blood vessels in a dose-dependent manner. medchemexpress.cn
More recent studies using three-dimensional cell metabolomics have further elucidated the anti-angiogenic effects of amifostine. mdpi.comupf.edu These studies revealed that amifostine inhibits cell sprouting induced by key angiogenic stimulants like vascular endothelial growth factor-A (VEGF-A) and deferoxamine. mdpi.comupf.edu The metabolic profiles indicated that amifostine's inhibitory action involves pathways related to amino acids, sphingolipids, and nucleotides. mdpi.comupf.edu These findings suggest that amifostine may have a dual role as both a radioprotective and an anti-angiogenic agent. mdpi.comupf.edu
Table 4: Mentioned Compound Names
Compound Name This compound WR-1065 5-fluorouracil Tumor necrosis factor-alpha (TNF-α) Interleukin-1 beta (IL-1β) Interleukin-6 (IL-6) Inducible nitric oxide synthase (iNOS) Erythropoietin Lipopolysaccharide (LPS) Malondialdehyde Vascular endothelial growth factor-A (VEGF-A) Deferoxamine Cisplatin Hydrogen peroxide L-valine L-arginine Sodium pyruvate Sunitinib
Vi. Research into Adverse Effects and Toxicity Profiles of Amifostine Trihydrate
Mechanisms of Amifostine (B1664874) Trihydrate-Induced Hypotension
Hypotension is a primary dose-limiting toxicity of amifostine. Research indicates that this effect is not caused by the parent drug, amifostine, but by its active metabolite, WR-1065. nih.gov Studies in animal models have shown that WR-1065 induces dose-dependent hypotension. nih.gov
The core mechanism appears to be a direct relaxation of vascular smooth muscle, independent of endothelial processes. nih.gov Investigations have systematically ruled out several common pathways for vasodilation. The hypotensive effect is not blocked by inhibitors of nitric oxide synthase, such as N(G)-methyl-L-arginine (L-NAME), indicating it is not mediated by nitric oxide. nih.gov Similarly, the relaxation effect is not associated with increases in cyclic GMP (cGMP) or cyclic AMP (cAMP), nor is it prevented by indomethacin, which rules out the involvement of prostaglandins. nih.gov
Further research has explored potential interactions with the adrenergic system. While WR-1065 was found to relax aortic rings that were pre-contracted with norepinephrine, it does not appear to function as a classic alpha-adrenergic receptor antagonist. nih.gov Studies have shown that neither amifostine nor WR-1065 affects the binding of specific alpha-adrenergic antagonists like prazosin (B1663645) or phentolamine (B1677648) to their receptors. nih.gov The mechanism also does not seem to involve interference with receptor-dependent increases in intracellular calcium. nih.gov Therefore, the leading hypothesis is that WR-1065 causes direct vascular smooth muscle relaxation through a unique, yet-to-be-fully-elucidated pathway. nih.gov
Table 1: Investigated Mechanisms of WR-1065-Induced Hypotension
| Investigated Pathway | Finding | Conclusion | Citation |
|---|---|---|---|
| Nitric Oxide (NO) Synthesis | Hypotension was not blocked by the NO synthase inhibitor L-NAME. | Not mediated by nitric oxide. | nih.gov |
| Prostaglandin Synthesis | Relaxation was not blocked by indomethacin. | Not related to prostaglandins. | nih.gov |
| Cyclic Nucleotides | No associated increases in cGMP or cAMP were observed. | Not mediated by cyclic nucleotides. | nih.gov |
| Alpha-Adrenergic Receptors | Did not alter the binding of prazosin or phentolamine to receptors. | Not a result of direct alpha-adrenergic receptor antagonism. | nih.gov |
| Intracellular Calcium | No effect on receptor-mediated increases in intracellular calcium. | Not due to interference with calcium signaling. | nih.gov |
| Vascular Smooth Muscle | Induced concentration-dependent relaxation of isolated rat aortic rings. | Appears to be a direct relaxation of vascular smooth muscle. | nih.gov |
Pathophysiology of Nausea and Vomiting Associated with Amifostine Trihydrate
Nausea and vomiting are among the most frequently reported adverse events following this compound infusion. researchgate.netfda.govnih.govchemocare.comfda.gov This side effect can be severe and is a significant concern in clinical practice. fda.govfda.govdrugs.com The incidence of nausea and vomiting is notably higher in patients receiving amifostine in conjunction with chemotherapy compared to those receiving chemotherapy alone. fda.govdoctorabad.com For instance, in a study involving patients with ovarian cancer, severe nausea and vomiting on the first day of chemotherapy occurred in 19% of patients who received amifostine, compared to 10% of those who did not. fda.govfda.gov Similarly, in a trial with head and neck cancer patients, the incidence of severe nausea and vomiting was 8% with amifostine versus 1% without. fda.govfda.gov
The precise pathophysiology is not fully delineated in the available research but is considered a common effect of the drug. drugs.com The high frequency suggests a multifactorial cause, potentially involving both central and peripheral mechanisms. The administration of antiemetic medications, such as dexamethasone (B1670325) and serotonin (B10506) 5-HT3 receptor antagonists, is a standard mitigation strategy, pointing towards the involvement of central chemoreceptor trigger zones that are targeted by these agents. doctorabad.com
Allergic and Hypersensitivity Reactions to this compound: Research into Underlying Mechanisms
Allergic and hypersensitivity reactions to this compound, though rare, have been reported and can be severe. doctorabad.com These reactions encompass a range of dermatologic manifestations, including erythema multiforme, Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and drug reaction with eosinophilia and systemic symptoms (DRESS). drugs.comdoctorabad.com Such severe cutaneous reactions may be delayed, sometimes developing weeks after the initiation of amifostine administration. drugs.comdoctorabad.com These reactions have been noted more frequently when amifostine is used as a radioprotectant. fda.govdrugs.com
Research into the underlying mechanisms suggests a possible link to the chemical structure of amifostine and its metabolites. Amifostine's active metabolite, WR-1065, is a thiol compound. nih.gov A case report described a pediatric patient who experienced severe drug reactions to both mesna (B1676310) and amifostine. nih.gov Since both are thiol-based cytoprotective agents, it was suggested that the thiol group itself may have triggered the adverse hypersensitivity reactions, highlighting a potential mechanism of action for this toxicity. nih.gov
Investigation of Rare and Emerging Toxicities of this compound
Beyond the more common toxicities, research and clinical monitoring have identified rare but serious adverse events associated with this compound.
Severe Cutaneous Reactions: As mentioned, severe and sometimes fatal skin reactions are a significant concern. fda.govdrugs.com These include conditions like exfoliative dermatitis and toxicoderma. drugs.comdoctorabad.com The reactions can manifest as erythematous, edematous, or bullous lesions, sometimes appearing on the palms of the hands or soles of the feet. fda.gov Careful monitoring for any dermatologic changes is recommended before, during, and after administration. drugs.comdoctorabad.com
Hypocalcemia: A decrease in serum calcium levels is a known, though rare, pharmacological effect of amifostine. drugs.comdoctorabad.com While often not clinically significant, it warrants monitoring in patients who are at a higher risk of hypocalcemia, such as those with nephrotic syndrome. doctorabad.com
Other Reported Events: Other rare but serious events reported include seizures, fever, and chills. chemocare.comrxlist.com
Table 2: Summary of Rare Toxicities and Associated Research Findings
| Toxicity | Description | Key Research Finding | Citation |
|---|---|---|---|
| Severe Cutaneous Reactions | Includes SJS, TEN, DRESS, erythema multiforme, and exfoliative dermatitis. | Reported more frequently when amifostine is used as a radioprotectant; may be delayed by weeks. | fda.govdrugs.comdoctorabad.com |
| Hypocalcemia | Decrease in serum calcium concentrations. | A known pharmacological effect; requires monitoring in at-risk patients (e.g., nephrotic syndrome). | drugs.comdoctorabad.com |
| Seizures | Convulsive episodes. | Listed as a rare but serious side effect to be reported to a care team. | chemocare.comrxlist.com |
Research on Mitigation Strategies for this compound-Related Toxicities
Given the impact of amifostine's toxicities, research has focused on strategies to prevent or manage these adverse effects.
For hypotension , several non-pharmacological and pharmacological interventions are recommended. Patients should be adequately hydrated before treatment and remain in a supine position during the infusion. doctorabad.com If hypotension occurs, placing the patient in the Trendelenburg position and administering an infusion of normal saline can be effective. doctorabad.com Research in animal models has shown that the administration of an adrenergic agonist, such as ephedrine, can attenuate amifostine-induced hypotension, suggesting its potential utility in clinical practice. nih.gov It is also advised to interrupt antihypertensive medications for 24 hours before amifostine administration. doctorabad.com
To manage nausea and vomiting , the prophylactic administration of antiemetic medications is a key strategy. fda.govdoctorabad.com This typically includes a combination of agents like dexamethasone and a serotonin 5-HT3 receptor antagonist. doctorabad.com
For allergic reactions , immediate discontinuation of the drug is necessary if a severe acute reaction occurs, and medications to treat hypersensitivity should be readily available. doctorabad.com Patients are not typically re-challenged with the drug after a severe reaction. doctorabad.com
A broader research approach involves a "poly-pharmacy" strategy, where lower, less toxic doses of amifostine are combined with other protective agents. nih.gov The goal is to achieve the desired cytoprotective effect while minimizing amifostine's side effects. nih.govfrontiersin.org Agents that have been investigated in combination with amifostine include growth factors and cytokines. nih.govfrontiersin.org
Vii. Drug Interactions and Combination Therapy Research with Amifostine Trihydrate
Pharmacokinetic and Pharmacodynamic Interactions with Chemotherapeutic Agents
Amifostine (B1664874) trihydrate is a prodrug that is rapidly converted in the body to its active free thiol metabolite, WR-1065. drugbank.comdrugbank.com This active form is central to its pharmacodynamic interactions with chemotherapeutic agents. The mechanism of protection involves the detoxification of reactive metabolites from platinum-based and alkylating agents, as well as the scavenging of free radicals. drugbank.com The protective effect is selective for normal tissues due to higher alkaline phosphatase activity, which facilitates the conversion to WR-1065, and greater vascularity compared to tumor tissues. drugbank.com
Research has shown that amifostine does not generally interfere with the antitumor efficacy of chemotherapy and, in some cases, may even enhance it. nih.gov Clinical data indicate that when administered before cytotoxic drugs, amifostine can decrease chemotherapy-induced toxicities such as hematological toxicity and cisplatin-induced neurotoxicity and nephrotoxicity. nih.gov
Studies investigating the pharmacokinetic interactions have yielded specific insights. For instance, when combined with carboplatin (B1684641), amifostine has been shown to alter the pharmacokinetics of the chemotherapeutic agent. In one study, the combination of amifostine with carboplatin led to an increase in the area under the plasma concentration-time curve (AUC) for ultrafilterable platinum, without negatively affecting the antitumor action of carboplatin in preclinical models. nih.gov In fact, experiments in nude mice with OVCAR-3 xenografts showed that amifostine did not compromise the antitumor effects of cisplatin (B142131) or carboplatin. nih.gov
Table 1: Pharmacokinetic Interaction of Amifostine and Carboplatin An interactive data table. Users can sort and filter the data.
| Treatment Group | Mean AUC of Ultrafilterable Platinum (µM.h) | Number of Subjects (n) |
|---|---|---|
| Carboplatin Alone | 253 ± 45 | 6 |
| Carboplatin + Amifostine (x3 doses) | 305 ± 63 | 11 |
Data sourced from a study where carboplatin was administered as a 15-min i.v. infusion of 400 mg/m² and amifostine as a 15-min i.v. infusion of 740 mg/m² just before and 2 and 4 hours after carboplatin. nih.gov
Amifostine Trihydrate in Combination with Radiotherapy Modalities
This compound has been extensively studied as a radioprotectant, with preclinical studies demonstrating its ability to selectively shield normal tissues from the damaging effects of radiation without significantly protecting neoplastic tissues. nih.gov This selective protection offers the potential to reduce treatment-related toxicity. nih.gov
Clinical trials have explored the combination of amifostine with various radiotherapy modalities, particularly for head and neck and pelvic cancers. cancernetwork.comnih.gov A meta-analysis of randomized controlled trials for head and neck squamous cell carcinoma (HNSCC) found that amifostine significantly reduced the risk of moderate to severe late xerostomia (dry mouth) in patients treated with radiotherapy. plos.org However, the analysis noted a distinction in efficacy based on the treatment regimen; a statistically significant reduction in acute mucositis was seen in patients receiving radiation alone, but not in those undergoing concurrent chemoradiation. plos.org
In a prospective trial involving patients with advanced HNSCC receiving chemoradiotherapy (paclitaxel and carboplatin), subcutaneous amifostine was found to be well-tolerated. nih.gov The study reported the incidence of xerostomia and mucositis, providing valuable data on its protective effects in a combined-modality setting. nih.gov
Table 2: Efficacy of Amifostine in Reducing Radiotherapy Toxicity in Head and Neck Cancer An interactive data table. Users can sort and filter the data.
| Toxicity Endpoint | Amifostine Group | Control/Placebo Group | Relative Risk (RR) | p-value |
|---|---|---|---|---|
| Grade ≥2 Late Xerostomia | 34% | 57% | 0.60 | <0.00001 |
| Grade ≥3-4 Acute Mucositis (RT only) | N/A | N/A | 0.49 | 0.03 |
| Grade ≥3-4 Acute Mucositis (Concurrent Chemo-RT) | N/A | N/A | 0.97 | 0.80 |
Data synthesized from a meta-analysis of randomized controlled trials. plos.org
Clinical trial protocols have been designed to further test these combinations. For example, the Radiation Therapy Oncology Group (RTOG) developed a study to evaluate amifostine in cervical cancer patients receiving weekly cisplatin and extended field radiotherapy. cancernetwork.com Another Phase I/II study was designed to assess amifostine with hyperfractionated radiation therapy and a multi-drug chemotherapy regimen (5-Fluorouracil, Cisplatin, and Paclitaxel) for inoperable head and neck cancers. clinicaltrials.gov These studies aim to formally assess the impact of amifostine on the acute and chronic toxic effects of combined-modality therapy. clinicaltrials.gov
Research on Combinations with Growth Factors and Cytokines (e.g., G-CSF)
The combination of this compound with hematopoietic growth factors, such as Granulocyte Colony-Stimulating Factor (G-CSF, also known as Filgrastim), has been a key area of research to counter the myelosuppressive effects of radiation and chemotherapy. tandfonline.comnih.gov The underlying strategy is to use amifostine to protect hematopoietic stem cells from the initial insult, and then use G-CSF to stimulate the proliferation and reconstitution of the protected cells. tandfonline.comnih.gov
Preclinical research in murine models has demonstrated the synergistic potential of this combination. tandfonline.comnih.gov In one study, mice were treated with amifostine before irradiation, followed by a course of G-CSF. tandfonline.com The combination resulted in a significantly higher level of radioprotection against lethal doses of radiation compared to either agent used alone. tandfonline.com This was quantified using a dose reduction factor (DRF), which measures the factor by which radiation dose must be reduced to achieve the same biological effect as in an unprotected subject. tandfonline.com
Table 3: Effect of Amifostine and G-CSF Combination on Radiation Survival in a Murine Model An interactive data table. Users can sort and filter the data.
| Treatment Group | LD50/30 (Gy) | Dose Reduction Factor (DRF) |
|---|---|---|
| Saline (Control) | 7.85 | 1.00 |
| G-CSF Alone | 8.30 | 1.06 |
| Amifostine Alone | 11.30 | 1.44 |
| Amifostine + G-CSF | 12.85 | 1.64 |
LD50/30 represents the dose of radiation required to cause death in 50% of animals within 30 days. tandfonline.com
The study found that the DRF of the combined treatment was greater than the sum of the DRFs for the individual agents. nih.gov Furthermore, the combination of amifostine and G-CSF accelerated the recovery of bone marrow stem cells, granulocyte-macrophage progenitor cells, and peripheral blood cells. tandfonline.com
This promising preclinical evidence has led to the exploration of this combination in the clinical setting. clinicaltrials.govmedpath.com Phase I clinical trials have been designed to establish the maximum tolerated dose of chemotherapy regimens, such as paclitaxel (B517696) and carboplatin, when given with the supportive care of both amifostine and G-CSF in patients with recurrent or metastatic cancer. clinicaltrials.gov
Exploration of this compound with Other Antioxidants or Modulators
Research has also explored combining this compound with other antioxidants and cellular modulators to enhance its protective effects. frontiersin.org These combinations aim to leverage different mechanisms of action to achieve greater cytoprotection, potentially allowing for the use of lower, less toxic doses of each agent. tandfonline.com
Studies have investigated amifostine in conjunction with vitamin E components, such as tocotrienols. tandfonline.comfrontiersin.org One preclinical study found that the radioprotective efficacy of a low dose of gamma-tocotrienol (B1674612) (GT3) could be significantly enhanced by co-administration with low, nontoxic doses of amifostine. tandfonline.com This suggests a synergistic interaction that could achieve optimal radioprotection with fewer side effects than high doses of either agent alone. tandfonline.com
The antioxidant properties of amifostine have been compared to and combined with other natural and synthetic compounds. A study on sepsis-induced acute lung injury compared the efficacy of amifostine to Punica granatum (pomegranate) peel extract, which is rich in antioxidants. mdpi.com Both agents were shown to decrease levels of thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress, and increase total thiol levels, indicating improved antioxidant capacity. mdpi.com
Table 4: Comparative Antioxidant Effects in a Sepsis-Induced Lung Injury Model An interactive data table. Users can sort and filter the data.
| Treatment Group | Lung Tissue TBARS Levels (nmol/g) | Lung Tissue Total Thiol Levels (µmol/g) |
|---|---|---|
| Sepsis (CLP) | High | Low |
| Sepsis + Amifostine | Significantly Decreased vs. CLP | Notably Improved vs. CLP |
| Sepsis + PGPE | Significantly Decreased vs. CLP | Notably Improved vs. CLP |
Qualitative results from a comparative study on sepsis-related lung injury. PGPE: Punica granatum peel extract; CLP: Cecal ligation and puncture. mdpi.com
Another area of research involves combining amifostine with organ preservation solutions used in transplantation, which often contain antioxidants. nih.gov A study demonstrated that the pre-operative administration of amifostine enhanced the hepatoprotective and antioxidant effects of both University of Wisconsin (UW) and histidine-tryptophan-ketoglutarate (HTK) preservation solutions, minimizing cellular damage during cold ischemia. nih.gov Furthermore, amifostine itself can induce the activity of endogenous antioxidant enzymes, such as Superoxide (B77818) Dismutase (SOD2), in normal tissues, which may contribute a delayed protective effect. nih.gov
Viii. Biomarkers and Predictors of Response to Amifostine Trihydrate
Identification of Predictive Biomarkers for Amifostine (B1664874) Trihydrate Efficacy and Cytoprotection
Predictive biomarkers are crucial for personalizing therapy and ensuring that amifostine trihydrate is administered to patients who will derive the most significant protective benefit. The primary mechanism of amifostine's selectivity provides a basis for several key biomarkers.
Amifostine is a prodrug that requires dephosphorylation by the enzyme alkaline phosphatase to form its active thiol metabolite, WR-1065. drugbank.comnih.govsrce.hr The differential expression of this enzyme between normal and malignant tissues is the cornerstone of its selective cytoprotection. drugbank.com
Alkaline Phosphatase (ALP) Activity: The level of membrane-bound alkaline phosphatase activity is a primary predictive biomarker. Normal tissues, particularly the kidneys, salivary glands, and bone marrow, typically have high concentrations of ALP in their capillary endothelial cells, leading to rapid conversion of amifostine to the active WR-1065 and efficient uptake into the cells. drugbank.com In contrast, tumors often exhibit poor vascularization and significantly lower ALP activity, resulting in less activation of the prodrug and lower concentrations of the protective metabolite. In vitro studies have demonstrated ALP specific activity to be up to 275-fold higher in normal lung cells compared to non-small cell lung cancer cells. Therefore, high ALP activity in surrounding normal tissues is a strong predictor of amifostine's cytoprotective efficacy.
Tumor Microenvironment pH: The pH of the tissue also influences the activation and uptake of amifostine. Normal tissues tend to have a more alkaline pH compared to the often acidic microenvironment of tumors, which further favors the enzymatic activity of ALP and the selective generation of WR-1065 in healthy cells. nih.gov
p53 Tumor Suppressor Gene Status: Preclinical data indicate that the active metabolite WR-1065 may exert its protective effects in a p53-dependent manner. In non-transformed cells, WR-1065 was shown to protect against paclitaxel (B517696) toxicity, an effect that was not observed in malignant cells. This suggests that p53-mediated cellular growth arrest is an important mechanism of selective cytoprotection. The p53 status of normal tissues could therefore serve as a predictive biomarker for amifostine efficacy.
Metabolomic and Proteomic Profiles: Advanced analytical techniques are being employed to discover novel biomarkers. Metabolomic and lipidomic studies on tissues from amifostine-treated animal models have shown that the drug induces significant metabolic shifts that correlate with its radioprotective effects. researchgate.netoup.com This approach aims to identify downstream metabolic products that can serve as biomarkers for the drug's efficacy. researchgate.nettandfonline.com Similarly, molecular profiling techniques like transcriptomics and proteomics can identify differentially expressed genes and proteins, such as NF-κB and superoxide (B77818) dismutase 2 (SOD2), which may predict response.
Table 1: Potential Predictive Biomarkers for this compound Efficacy
| Biomarker Category | Specific Marker | Rationale for Prediction |
|---|---|---|
| Enzymatic Activity | Alkaline Phosphatase (ALP) | Higher levels in normal tissue lead to selective activation of amifostine to its protective metabolite, WR-1065. drugbank.com |
| Cellular Pathways | p53 Status | The protective mechanism of WR-1065 may be dependent on p53-mediated cell cycle arrest in normal cells. |
| Gene/Protein Expression | NF-κB, SOD2 | These molecules are involved in cellular stress and DNA repair pathways modulated by amifostine's active metabolite. |
| Metabolomics | Specific metabolic signatures | Amifostine induces protective metabolic shifts; identifying these can indicate a positive response. researchgate.netoup.com |
Prognostic Biomarkers in this compound-Treated Populations
Clinical and Pathological Staging: Standard prognostic factors for the specific cancer being treated remain highly relevant. For instance, in patients with head and neck cancer or non-small cell lung cancer receiving radiotherapy, factors such as tumor stage, nodal status, and the patient's performance status are strong predictors of outcome. clinicaltrials.govascopubs.org Clinical trials involving amifostine stratify patients based on these factors to ensure balanced comparisons. clinicaltrials.gov
Histopathological Variants: In certain cancers, specific histological subtypes can have prognostic significance. For example, a clinical trial in pediatric liver cancer was designed to assess the prognostic significance of different hepatoblastoma pathologic variants in patients receiving chemotherapy, with or without amifostine. clinicaltrials.gov
Baseline Quality of Life and Symptom Severity: The patient's condition at the start of treatment is a key prognostic indicator. Clinical studies evaluating amifostine often assess baseline quality of life and the severity of symptoms like dysphagia or esophagitis. clinicaltrials.gov These factors can predict not only the patient's tolerance to therapy but also their long-term outcome.
Hematological Parameters: In myelodysplastic syndromes (MDS), where amifostine has been studied for its potential to improve cytopenias, baseline blood counts (hemoglobin, neutrophils, platelets) and transfusion needs are critical prognostic factors. researchgate.net Response in these parameters, such as a decrease in soluble transferrin receptor levels, may also serve as an early prognostic indicator of treatment benefit. researchgate.net
While these markers are generally prognostic for the disease, their specific predictive power for long-term survival and quality of life in patients receiving amifostine is an area of ongoing investigation.
Genetic Polymorphisms and Pharmacogenomic Studies Influencing this compound Response
Pharmacogenomics studies the influence of genetic variations on drug response. For this compound, this field is focused on identifying genetic polymorphisms that could affect its metabolism, efficacy, and toxicity profile.
Alkaline Phosphatase (ALP) Gene Polymorphisms: Given that ALP is the key enzyme for amifostine activation, functional polymorphisms in the ALP gene are a logical area for investigation. nih.govscience.gov Variations in the gene could lead to differences in enzyme activity, potentially affecting the rate and extent of WR-1065 formation in normal tissues and thus influencing the degree of cytoprotection. science.gov
Glutathione (B108866) S-Transferase (GST) Pathway: The active metabolite WR-1065 has a complex interaction with the glutathione pathway, and its elimination may be partially mediated through conjugation with glutathione. nih.gov Significant functional polymorphisms exist in GST genes, such as GSTM1, GSTT1, and GSTP1. A pharmacokinetic study in pediatric patients evaluated these polymorphisms as potential covariates for variability in amifostine and WR-1065 clearance. While a direct correlation was not established in that specific patient population, the interaction remains a key area of pharmacogenomic interest. nih.gov
Genes Related to Chemotherapy-Induced Toxicity: The genetic profile of a patient can influence their susceptibility to the toxic effects of chemotherapy, for which amifostine is given as a protectant. For example, variants in the TPMT gene are associated with an increased risk of cisplatin-induced hearing loss. pharmgkb.orgnih.gov In such cases, a patient's genetic predisposition to toxicity could influence the decision to use a cytoprotective agent like amifostine. Similarly, genetic variants in transporter genes like SLC47A1/MATE1 have been linked to cisplatin (B142131) toxicity and represent another area of relevant pharmacogenomic study. amsterdamumc.nl
Table 2: Genes of Interest in this compound Pharmacogenomics
| Gene/Pathway | Polymorphism Type | Potential Influence on Amifostine Response |
|---|---|---|
| Alkaline Phosphatase (ALP) | Single Nucleotide Polymorphisms (SNPs) | May alter enzyme activity, affecting the conversion of amifostine to its active metabolite WR-1065. science.gov |
| Glutathione S-Transferase (GST) | Gene deletions (GSTM1), SNPs (GSTP1) | Could influence the clearance of the active metabolite WR-1065, affecting its protective duration and efficacy. nih.gov |
| Thiopurine S-methyltransferase (TPMT) | SNPs (e.g., TPMT2, TPMT3A) | Variants increase risk for toxicity from primary drugs (e.g., cisplatin), making the use of a protectant like amifostine more critical. pharmgkb.orgnih.gov |
| Transporter Genes (e.g., SLC47A1) | SNPs | May influence the severity of chemotherapy-induced toxicities that amifostine is intended to prevent. amsterdamumc.nl |
Development of Assays for this compound Metabolite Levels in Tissues
The development of sensitive and specific assays is essential for pharmacokinetic studies and for understanding the relationship between drug concentration and protective effect. Assays have been established to measure the parent compound, amifostine, and its crucial active metabolite, WR-1065.
High-Performance Liquid Chromatography (HPLC): The standard method for quantifying amifostine and WR-1065 in biological samples (plasma, whole blood) is HPLC coupled with electrochemical detection. nih.gov A specific analytical procedure involves first measuring the concentration of native (existing) WR-1065 in a sample. A separate aliquot of the sample is then incubated to enzymatically convert all the amifostine into WR-1065. This second measurement represents the total of the native WR-1065 plus the converted amifostine. The original amifostine concentration is then determined by subtracting the native WR-1065 concentration from this total. nih.gov Measurable levels of WR-1065 have been detected in bone marrow cells within 5-8 minutes of intravenous infusion. drugbank.com
Metabolomics and Lipidomics Platforms: Beyond direct measurement of the drug and its primary metabolite, broader analytical platforms are being used to assess the downstream biological effects of amifostine. Metabolomic and lipidomic analyses of tissues can identify and quantify a wide range of small molecules. researchgate.netoup.com These techniques are used to discover how amifostine corrects radiation-induced metabolic changes, with the goal of identifying novel biomarkers that reflect the drug's radioprotective efficacy. researchgate.netoup.com
Indirect Efficacy Assays: While not measuring the metabolite directly, certain assays measure the functional consequences of amifostine's action. These include:
Sialometry: Measurement of salivary flow rates to assess the protection against radiation-induced xerostomia.
Histological Analysis: Microscopic examination of salivary gland or other tissues to evaluate the preservation of normal cells.
Immunoassays (ELISA, Multiplex): Quantification of inflammatory markers like TNF-α and IL-1β to measure the drug's anti-inflammatory effects.
Cytogenetic Assays: Techniques like the micronucleus assay can be used to estimate DNA damage in peripheral lymphocytes, providing a measure of the protective effect of amifostine against radiation-induced genotoxicity. srce.hr
Ix. Methodological Considerations and Analytical Approaches in Amifostine Trihydrate Research
Advanced Analytical Techniques for Quantification of Amifostine (B1664874) Trihydrate and its Metabolites (e.g., LC-MS/MS, HPLC)
The accurate quantification of amifostine and its active metabolite, WR-1065, in biological matrices is fundamental to pharmacokinetic studies and for establishing a correlation between drug levels and cytoprotective effects. Due to the inherent instability and polar nature of these thiol-containing compounds, their analysis presents considerable challenges. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with ultraviolet (UV) or electrochemical detection, have been developed for the routine quality control of amifostine in pharmaceutical formulations and for its determination in biological samples. ijrpr.comnih.gov A common approach involves reverse-phase chromatography. For instance, a rapid and precise HPLC method has been described using a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection at 220 nm. ijrpr.com The retention time for amifostine under these conditions is typically around 4.5 minutes. ijrpr.com
For the analysis of amifostine and its metabolite WR-1065 in human plasma, a more complex HPLC method involving pre-column derivatization is often necessary to enhance sensitivity and chromatographic retention. nih.govresearchgate.net One such method involves the alkylation of the free sulfhydryl group of WR-1065 with iodoacetic acid, followed by derivatization with o-phthaldialdehyde (OPA). nih.govresearchgate.net This allows for UV detection at 340 nm. nih.gov Using this technique, the derivatized forms of amifostine and WR-1065 can be separated and quantified with a limit of detection as low as 0.5 µg/mL in plasma. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and specificity for the quantification of amifostine and its metabolites, making it particularly suitable for complex biological matrices like saliva and plasma. magtechjournal.comresearchgate.net An LC-MS/MS method has been established for the direct determination of amifostine in human saliva. magtechjournal.comresearchgate.netmagtechjournal.com This method utilizes a hydrophilic interaction liquid chromatography (HILIC) column and electrospray ionization in the multiple reaction monitoring (MRM) mode. magtechjournal.comresearchgate.net This direct analysis is advantageous as it is rapid and simple. magtechjournal.com The lower limit of quantification (LLOQ) for amifostine using this method has been reported to be 0.938 mg/L. magtechjournal.comresearchgate.net
The table below summarizes key parameters of representative analytical methods for amifostine and its metabolite.
Table 1: Comparison of Analytical Methods for Amifostine and WR-1065 Quantification
| Technique | Analyte(s) | Matrix | Key Methodological Features | Linear Range | Limit of Quantification (LOQ) | Reference(s) |
|---|---|---|---|---|---|---|
| RP-HPLC-UV | Amifostine | Pharmaceutical Formulation | C18 column, Acetonitrile:Water mobile phase, UV detection at 220 nm. | 80-120 µg/mL | Not specified | ijrpr.com |
| HPLC-UV with Derivatization | Amifostine, WR-1065 | Human Plasma | Alkylation with iodoacetic acid, derivatization with OPA, UV detection at 340 nm. | 1-200 µg/mL | 0.5 µg/mL | nih.govresearchgate.net |
| LC-MS/MS | Amifostine | Human Saliva | ZIC-HILIC column, ESI-MRM. | 0.938-30 mg/L | 0.938 mg/L | magtechjournal.comresearchgate.net |
| LC-MS | S1P (related to amifostine pathway) | Human Plasma | Q-Tof based LC-MS. | 0.05 to 2 µM | 0.05 µM | researchgate.net |
Design and Interpretation of Preclinical Amifostine Trihydrate Studies
Preclinical studies in animal models are crucial for elucidating the mechanisms of action, determining the radioprotective efficacy, and assessing the pharmacokinetic profile of amifostine before human trials. tandfonline.comnih.govtandfonline.com These studies provide the foundational data for the clinical development of amifostine as a cytoprotective agent. haematologica.org
Animal Models and Endpoints: A variety of animal models, including mice, rats, and monkeys, have been utilized in amifostine research. tandfonline.comnih.govtandfonline.com Rodent models are frequently employed to study toxicities such as radiation-induced mucositis and xerostomia. cancernetwork.com For example, in hamster models of 5-fluorouracil-induced oral mucositis, amifostine's efficacy is evaluated by macroscopic and microscopic assessment of tissue damage and quantification of inflammatory markers. Mouse models have been instrumental in demonstrating the dose reduction factor (DRF) for amifostine in the context of acute radiation syndrome (ARS), with a DRF of 2.7 for hematopoietic ARS and 1.8 for gastrointestinal ARS being reported. tandfonline.comtandfonline.com
Key endpoints in preclinical studies include survival rates, reduction in tissue damage (e.g., nephrotoxicity, myelosuppression), and preservation of organ function (e.g., salivary gland function). tandfonline.comnih.govebi.ac.uk Studies in rats have shown that subcutaneously administered amifostine provides protection against radiation-induced mucositis that is at least equivalent to intravenous administration. nih.gov
Interpretation and Correlation: A critical aspect of interpreting preclinical data is the correlation of pharmacokinetic parameters with pharmacodynamic effects. Research has indicated that tissue levels of the active metabolite, WR-1065, are a better predictor of the radioprotective effects of amifostine than plasma levels. nih.gov Preclinical studies have also been designed to investigate the molecular mechanisms of amifostine, such as its ability to induce antioxidant enzymes like manganese superoxide (B77818) dismutase (SOD2). nih.gov These studies often involve measuring enzyme activities and gene expression levels in both normal and tumor tissues to understand the basis of selective protection. nih.gov
The table below provides an overview of common preclinical study designs for this compound.
Table 2: Representative Preclinical Study Designs for this compound
| Animal Model | Indication/Toxicity Studied | Key Design Elements | Primary Endpoints | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Hamster | 5-Fluorouracil-induced oral mucositis | Control, trauma, chemotherapy-only, and amifostine-treated groups. | Macroscopic and microscopic damage, inflammatory markers (TNF-α, IL-1β). | Amifostine reduces the severity of mucositis. | |
| Mouse | Acute Radiation Syndrome (ARS) | Administration of amifostine prior to total body irradiation. | Survival, Dose Reduction Factor (DRF). | DRF of 2.7 for H-ARS and 1.8 for GI-ARS. | tandfonline.comtandfonline.com |
| Rat | Radiation-induced mucositis and xerostomia | Comparison of intravenous vs. subcutaneous amifostine administration prior to head and neck irradiation. | Mucositis scores, salivary gland function, tissue levels of WR-1065. | Subcutaneous administration is at least as effective as intravenous; tissue WR-1065 levels correlate with protection. | nih.govcancernetwork.com |
| Mouse (C3H) | Tumor radiation response | SA-NH sarcoma model; amifostine administered prior to irradiation. | SOD2 enzymatic activity, tumor cell survival. | Amifostine increases SOD2 activity in the tumor, which can affect radiation response. | nih.gov |
Considerations for Clinical Trial Design in this compound Research
The translation of preclinical findings into the clinical setting requires meticulously designed clinical trials to evaluate the efficacy and safety of amifostine in cancer patients. The design of these trials must consider the specific type of cancer, the nature of the cytotoxic therapy, and the anticipated toxicities.
Eligibility Criteria and Stratification: Clinical trials of amifostine typically enroll patients with specific malignancies (e.g., head and neck, lung, ovarian cancer) who are scheduled to receive radiotherapy or chemotherapy known to cause significant toxicities. plos.orgclinicaltrials.govclinicaltrials.gov Eligibility criteria often include factors such as age, performance status (e.g., WHO or Karnofsky performance status), and life expectancy. clinicaltrials.govnih.gov Patients may be stratified based on disease stage, performance status, and age to ensure comparability between treatment arms. clinicaltrials.gov
Endpoints and Assessment: The primary endpoints in amifostine clinical trials are focused on the reduction of treatment-related toxicities. clinicaltrials.govcancernetwork.comnih.gov For patients undergoing radiotherapy for head and neck cancer, key endpoints include the incidence and severity of acute and chronic xerostomia and mucositis. cancernetwork.comnih.gov In the context of cisplatin-based chemotherapy, a primary endpoint is the reduction of cumulative renal toxicity. These toxicities are typically graded using standardized criteria, such as the Radiation Therapy Oncology Group (RTOG) acute and late toxicity gradings. nih.gov Patient-reported outcomes, assessed through questionnaires, are also valuable for evaluating symptoms and quality of life. nih.govnih.gov
Trial Design and Control Arms: Randomized controlled trials (RCTs) are the gold standard for evaluating the efficacy of amifostine. plos.orgnih.gov In these trials, patients are randomly assigned to receive standard cancer therapy with or without amifostine. plos.orgnih.gov The control arm may receive a placebo or no additional intervention. plos.org Some trials have an open-label design where both the investigators and participants know which treatment is being administered. clinicaltrials.gov
The table below outlines key considerations in the design of clinical trials for amifostine.
| Patient-Reported Outcomes | Questionnaires to assess symptoms and quality of life. | Expanded Prostate Cancer Index Composite (EPIC) self-assessment questionnaires. | nih.gov |
Bioinformatic and Systems Biology Approaches to this compound Mechanisms and Effects
While traditional biochemical and pharmacological studies have laid the groundwork for our understanding of amifostine, bioinformatic and systems biology approaches offer the potential to unravel the complex network of molecular interactions and cellular pathways modulated by this cytoprotective agent. These computational approaches can provide a more holistic view of amifostine's effects and aid in the identification of novel mechanisms and biomarkers.
Elucidating Molecular Mechanisms: The known mechanisms of amifostine, such as free radical scavenging, DNA protection, and the modulation of gene expression, provide a fertile ground for bioinformatic analysis. tandfonline.comtandfonline.comresearchgate.net For example, the upregulation of the antioxidant enzyme SOD2 by amifostine is mediated through the activation of the transcription factor NFκB. nih.gov Systems biology models could be employed to simulate the dynamics of this pathway and predict how genetic variations in NFκB or SOD2 might influence an individual's response to amifostine.
Furthermore, transcriptomic and proteomic data from cells or tissues treated with amifostine can be analyzed using bioinformatic tools to identify differentially expressed genes and proteins. This can reveal novel pathways affected by the drug beyond those already established. For instance, analyzing gene expression changes could help to understand the anti-mutagenic and anti-carcinogenic properties of amifostine at a molecular level. tandfonline.comtandfonline.comresearchgate.net
Predictive Modeling and Biomarker Discovery: Systems biology approaches can be used to construct predictive models of amifostine's efficacy and toxicity. By integrating data from preclinical and clinical studies, including pharmacokinetic data, toxicity profiles, and molecular data, it may be possible to develop computational models that can predict which patients are most likely to benefit from amifostine treatment.
Bioinformatic analysis of genomic and proteomic data from patient cohorts could also lead to the discovery of biomarkers that predict response to amifostine. For example, variations in the expression or activity of alkaline phosphatase, the enzyme that activates amifostine, could be a key determinant of its efficacy. ebi.ac.ukdrugbank.com Identifying such biomarkers would enable a more personalized approach to the use of amifostine in the clinic. While the application of these advanced computational approaches to amifostine research is still in its nascent stages, they hold significant promise for deepening our understanding of this important cytoprotective agent.
X. Challenges, Limitations, and Future Research Directions for Amifostine Trihydrate
Addressing Inter-Individual Variability in Amifostine (B1664874) Trihydrate Response and Toxicity
A significant hurdle in the widespread application of amifostine trihydrate is the notable variability in how individual patients respond to the drug and experience its associated toxicities. Research indicates that factors such as a patient's weight can influence the drug's pharmacokinetics, although incorporating this variable can reduce some of the observed inter-subject variability in clearance and distribution. nih.gov Broader demographic factors, including age, sex, and ethnicity, are also known to contribute to inter-individual differences in response to chemical agents and likely play a role in amifostine's effects. frontiersin.org
To move towards a more predictable and safer use of amifostine, current research is focused on identifying biomarkers that can predict patient response. tandfonline.com Advanced molecular profiling techniques are being employed to achieve this. For instance, transcriptomic and proteomic analyses of tissues can identify differentially expressed genes (e.g., NF-κB, SOD2) and oxidative stress markers that correlate with clinical outcomes. The identification of such biomarkers is a crucial step in understanding and mitigating the unpredictable nature of amifostine's efficacy and toxicity, aiming to identify doses that are effective without causing significant side effects. tandfonline.com
Table 1: Inter-Individual Variability in Amifostine Pharmacokinetic Parameters This table presents data from a study illustrating the percentage of inter-individual variability for key pharmacokinetic parameters of amifostine and its active metabolite, WR-1065.
| Parameter | Drug Form | Inter-Individual Variability (%) |
|---|---|---|
| Clearance (CLf) | Amifostine | < 1 |
| Volume of Distribution (V1) | Amifostine | 24.8 - 59.5 |
| Metabolite Clearance (CLm) | WR-1065 | 6.0 - 73.2 |
| Metabolite Volume (V2) | WR-1065 | < 1 |
Data sourced from a Phase I clinical and pharmacology study. nih.gov
Overcoming Limitations in Selective Delivery and Targeted Action of this compound
The selective action of amifostine is predicated on the higher activity of alkaline phosphatase in normal tissues compared to tumor tissues, leading to a greater concentration of the active thiol metabolite, WR-1065, in healthy cells. tandfonline.comdrugs.com Despite this inherent selectivity, achieving optimal targeted action while minimizing systemic exposure remains a challenge. To address this, researchers are actively developing advanced drug delivery systems.
These innovative strategies include:
Nanoparticles: Formulations using materials like poly(lactic-co-glycolic acid) (PLGA) have been explored to create nanoparticles for oral delivery. tandfonline.comresearchgate.net Another approach involves amifostine-loaded Prussian blue nanoparticles designed for the dual purpose of radioprotection and decorporation of radiocesium. patsnap.com
PEGylation: The covalent conjugation of amifostine with polyethylene (B3416737) glycol (PEG) has been shown to improve the drug's safety profile and pharmacokinetics. tandfonline.com
Specialized Nanocarriers: To address specific challenges like radiation-induced brain injury, novel nanocarriers have been designed to traverse the blood-brain barrier. nih.gov
Micellar Systems: Chelating complex micelles are being investigated to prolong the effective period of amifostine, thereby enhancing its protective effects with a single administration.
Inhalation Delivery: For targeted pulmonary applications, inhalable microparticles of amifostine are being developed. mdpi.com
These delivery systems aim to enhance the therapeutic index of amifostine by increasing its concentration at the desired site of action and reducing potential side effects.
Development and Evaluation of Novel this compound Analogues and Derivatives
While amifostine is a potent cytoprotector, its clinical utility is sometimes limited by its side-effect profile. frontiersin.org This has spurred research into the development of novel analogues and derivatives with improved properties. The goal is to synthesize compounds that retain or enhance the protective effects of amifostine while exhibiting lower toxicity. frontiersin.org
Several rationally designed analogues have been synthesized and evaluated, though the number remains relatively small, indicating a need for further investigation in this area. tandfonline.com Studies have evaluated analogues such as DRDE-07, DRDE-30, and DRDE-35 for their ability to protect against chemical agents like nitrogen mustard and for their anti-inflammatory and analgesic activities. frontiersin.orgnih.govresearchgate.net For example, DRDE-30, an analogue created by modifying amifostine's side chains, has shown promise in attenuating bleomycin-induced pulmonary fibrosis in animal models. frontiersin.org Other research has focused on synthesizing new derivatives of cysteamine (B1669678) and cystamine (B1669676) and comparing their radioprotective activity to that of amifostine (WR-2721). nih.gov These efforts in medicinal chemistry are crucial for developing next-generation cytoprotective agents with a better balance of efficacy and safety. tandfonline.com
Table 2: Protective Index of Amifostine Analogues Against Mustard Agents The Protection Index (PI) is the ratio of the LD50 of the toxic agent with the antidote to the LD50 without the antidote. A higher PI indicates better protection. This table shows the marginal protection offered by various analogues against different nitrogen mustards.
| Antidote | Agent | Protection Index (PI) |
|---|---|---|
| DRDE-10 | HN-1 | 1.4 |
| Amifostine | HN-2 | 1.4 |
| DRDE-07 | HN-2 | 1.4 |
| DRDE-30 | HN-2 | 1.4 |
| DRDE-35 | HN-2 | 1.4 |
| Amifostine | HN-3 | 1.7 |
| DRDE-30 | HN-3 | 1.7 |
| DRDE-35 | HN-3 | 1.7 |
Data sourced from a study on the prophylactic efficacy of amifostine and its analogues. researchgate.net
Exploration of Emerging Therapeutic Indications for this compound
Beyond its established FDA-approved indications for reducing cisplatin-induced nephrotoxicity and radiation-induced xerostomia, research is uncovering potential new therapeutic roles for this compound. drugs.com Its cytoprotective and anti-inflammatory properties suggest it may be beneficial in a wider range of clinical settings. tandfonline.comtandfonline.com
Emerging areas of investigation include:
Acute Radiation Syndrome (ARS): Amifostine is being evaluated for its ability to mitigate the severe, systemic effects of high-dose radiation exposure. tandfonline.com
Inflammatory and Autoimmune Diseases: There is growing interest in amifostine's potential to treat inflammatory conditions and autoimmune diseases like Systemic Lupus Erythematosus (SLE). researchgate.netwiseguyreports.com An analogue, DRDE-30, has shown efficacy in a model of pulmonary fibrosis, a disease characterized by inflammation and scarring. frontiersin.org
Neurodegenerative Disorders: The potential application of amifostine in treating neurodegenerative diseases is another nascent area of research. wiseguyreports.com
Infectious Diseases: Preliminary in-silico studies suggest that amifostine could act as a multitargeted inhibitor against proteins in Methicillin-resistant Staphylococcus aureus (MRSA). patsnap.com
Clinical trials continue to explore its use in various cancers and for mitigating a range of treatment-related toxicities, including mucositis, pneumonitis, and neurotoxicity. medchemexpress.com
Integration of this compound Research into Personalized Medicine Strategies
The future of amifostine therapy is increasingly seen through the lens of personalized medicine. wiseguyreports.commarketsignalreports.comstatsndata.org The goal is to move away from a one-size-fits-all approach and instead tailor the use of amifostine to individual patient profiles to maximize cytoprotection while minimizing adverse effects.
A key strategy for achieving this is the identification and validation of predictive biomarkers. By analyzing a patient's unique genetic or proteomic signature, it may be possible to predict their response to amifostine. For example, research is underway to identify metabolic products in patients that could serve as biomarkers to guide dosing and avoid side effects. tandfonline.com Similarly, transcriptomic and proteomic methods are being used to find gene expression patterns (e.g., NF-κB, SOD2) that correlate with amifostine efficacy. The successful integration of these biomarker-guided strategies into clinical practice would represent a significant step towards the personalized application of this compound.
Identification of Unexplored Research Gaps and Formulation of Future Hypotheses for this compound
Despite decades of research, several knowledge gaps remain, presenting opportunities for future investigation. A primary research gap is the incomplete success in eliminating the dose-limiting toxicities of amifostine, which has prevented its broader regulatory approval for uses such as in civilian radiation emergencies. nih.gov Furthermore, only a limited number of new amifostine analogues have been systematically developed and tested, representing a significant untapped area for medicinal chemistry. tandfonline.com Another identified gap is the potential for gender-specific differences in efficacy, as suggested by preclinical studies showing cognitive protection in male mice only.
Based on these gaps, several future hypotheses can be formulated:
Hypothesis 1: Novel amifostine analogues designed with specific modifications to their chemical structure will exhibit an improved therapeutic index, demonstrating enhanced cytoprotection with a concurrent reduction in toxicity compared to the parent drug. tandfonline.comnih.gov
Hypothesis 2: Targeted drug delivery systems, such as specialized nanocarriers, can effectively transport the active metabolite of amifostine across biological barriers like the blood-brain barrier, enabling the prevention of localized toxicities (e.g., radiation-induced neurotoxicity) without compromising the efficacy of cancer therapy. nih.gov
Hypothesis 3: The anti-inflammatory and immunomodulatory effects of amifostine can be therapeutically beneficial in chronic inflammatory or autoimmune conditions, expanding its use beyond oncology support. tandfonline.comresearchgate.netfrontiersin.org
Hypothesis 4: A panel of validated genetic and/or proteomic biomarkers can accurately predict individual patient response and risk of toxicity to amifostine, enabling the development of a personalized medicine strategy for its clinical use. tandfonline.com
Ethical and Regulatory Considerations in this compound Research
The research and clinical use of this compound are governed by important ethical and regulatory frameworks. The path to market approval is stringent, a significant challenge noted for the drug. marketsignalreports.comstatsndata.org Amifostine's approval by the FDA is for limited indications, and its side-effect profile has so far precluded its consideration for broader use in the general population, for example, during a radiation emergency. nih.gov
All clinical trials involving amifostine must adhere to strict ethical principles, including informed consent, particularly when studying vulnerable groups such as pediatric patients. clinicaltrials.gov A central ethical consideration in its use as a cytoprotectant is ensuring that it does not protect tumor cells from the effects of chemotherapy or radiation, thereby not compromising the primary treatment's efficacy. nih.gov Furthermore, the development of new amifostine analogues and delivery systems involves extensive preclinical research, which must be conducted in accordance with ethical guidelines for animal welfare. frontiersin.org
Q & A
Basic Research Questions
Q. What experimental models are commonly used to evaluate amifostine trihydrate’s cytoprotective effects against chemotherapy-induced toxicity, and how are they optimized?
- Methodological Answer : Preclinical studies often employ rodent models (e.g., hamsters or rats) to mimic human toxicity profiles. For example, in 5-fluorouracil (5-FU)-induced oral mucositis, hamsters are divided into control, trauma, chemotherapy-only, and amifostine-treated groups. Macroscopic and microscopic damage is assessed via histopathology, while inflammatory markers (e.g., TNF-α, IL-1β) are quantified using ELISA or multiplex assays . Optimization includes adjusting amifostine dosing (50–200 mg/kg) and administration routes (intraperitoneal vs. intravenous) to match clinical protocols.
Q. How do researchers standardize the assessment of amifostine’s efficacy in reducing radiation-induced xerostomia?
- Methodological Answer : Salivary flow rates are measured pre- and post-treatment using sialometry. Histological analysis of salivary glands evaluates acinar cell preservation. Clinical scoring systems (e.g., Radiation Therapy Oncology Group criteria) are adapted for preclinical use to grade xerostomia severity. Studies often include sham-irradiated controls and validate findings against clinical guidelines, which recommend amifostine for radiation proctitis but highlight conflicting evidence for oral mucositis .
Q. What biochemical mechanisms underlie amifostine’s cytoprotective activity, and how are these pathways experimentally validated?
- Methodological Answer : Amifostine acts as a free radical scavenger via its active metabolite, WR-1064. Mechanistic studies use in vitro assays (e.g., reactive oxygen species (ROS) detection in irradiated cell lines) and in vivo models to measure glutathione levels and DNA repair markers (e.g., γ-H2AX). Knockout rodent models (e.g., p53-deficient mice) help isolate pathways. However, gaps remain in understanding its anti-inflammatory effects, necessitating cytokine profiling and transcriptomic analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical data on amifostine’s efficacy for oral mucositis prevention?
- Methodological Answer : Meta-analyses should stratify data by cancer type, chemotherapy regimen, and amifostine dosing. For example, conflicting outcomes in head-and-neck cancer vs. gastrointestinal malignancies may arise from differences in mucosal turnover rates. Sensitivity analyses (e.g., best/worst-case scenarios) address missing data, as seen in pediatric osteosarcoma trials where amifostine’s otoprotective effects were significant only in worst-case analyses. Robust randomization and blinding in trial design minimize bias .
Q. What factorial design approaches are optimal for studying amifostine’s synergies with other cytoprotective agents?
- Methodological Answer : A 3² factorial design evaluates two independent variables (e.g., amifostine dose and a second agent, like palifermin) across three levels. Response variables include drug-loading efficiency, toxicity reduction, and pharmacokinetic parameters. Statistical tools like Design Expert® optimize interactions, while in vivo studies validate synergies using survival curves and toxicity scoring. For example, mesoporous silica nanoparticles co-loaded with amifostine and docetaxel trihydrate have been tested for pH-dependent release .
Q. How can pharmacokinetic challenges in amifostine administration be addressed to improve bioavailability?
- Methodological Answer : Subcutaneous or oral formulations are explored to overcome short plasma half-lives (<10 minutes). Pharmacokinetic studies in rodents use LC-MS/MS to measure WR-1065 levels in plasma and tissues. Nanoencapsulation (e.g., liposomal or polymer-based carriers) enhances stability, with particle size and zeta potential optimized via dynamic light scattering. Comparative studies assess bioavailability against intravenous benchmarks .
Q. What molecular profiling techniques are used to identify biomarkers predictive of amifostine response?
- Methodological Answer : Transcriptomic (RNA-seq) and proteomic (mass spectrometry) analyses of buccal mucosa or salivary gland tissues from amifostine-treated vs. untreated cohorts identify differentially expressed genes (e.g., NF-κB, SOD2). Machine learning models correlate biomarker panels (e.g., oxidative stress markers) with clinical outcomes. Validated biomarkers are tested in prospective cohorts to refine patient stratification .
Methodological Frameworks for Research Design
Q. How can the PICO framework guide the development of research questions on amifostine’s therapeutic applications?
- Methodological Answer :
- Population : Pediatric patients receiving platinum-based chemotherapy.
- Intervention : Amifostine (200 mg/m², intravenous).
- Comparison : Placebo or alternative otoprotectants (e.g., sodium thiosulfate).
- Outcome : Incidence of grade ≥3 hearing loss (CTCAE criteria).
This structure ensures alignment with clinical guidelines and highlights gaps, such as limited data on long-term survival in amifostine-treated cohorts .
Q. What are common pitfalls in designing studies on amifostine’s molecular mechanisms, and how are they mitigated?
- Methodological Answer : Pitfalls include inadequate ROS quantification methods (e.g., relying solely on DCFDA assays) and overlooking tissue-specific metabolism. Mitigation strategies:
- Use orthogonal assays (e.g., electron paramagnetic resonance for ROS).
- Validate findings across multiple models (e.g., primary cell cultures vs. xenografts).
- Reference FINER criteria to ensure feasibility and novelty .
Tables for Key Findings
| Study Focus | Model | Key Outcome | Reference |
|---|---|---|---|
| 5-FU-induced oral mucositis | Hamsters | Amifostine reduced IL-1β by 60% vs. 5-FU-only group | |
| Radiation xerostomia | Humans (Phase III) | Salivary flow preserved in 55% of amifostine patients | |
| Otoprotection in osteosarcoma | Pediatric patients | Hearing loss incidence: 20% (amifostine) vs. 45% (control) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
